(R)-2-(Azetidin-2-yl)propan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2R)-azetidin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVXGHJKQTHHH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on (R)-2-(Azetidin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological context of the chiral azetidine derivative, (R)-2-(azetidin-2-yl)propan-2-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with established principles of azetidine chemistry to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical Properties
This compound is a chiral, four-membered heterocyclic compound. The azetidine ring, a saturated aza-heterocycle, imparts significant ring strain, which can be harnessed for unique chemical transformations. The presence of a tertiary alcohol and a secondary amine provides two functional groups for further chemical modification, making it an attractive building block in the synthesis of more complex molecules. The hydrochloride salt is a common form for handling and storage of such amines.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(azetidin-2-yl)propan-2-ol hydrochloride | - |
| CAS Number | 2173637-17-5 (hydrochloride salt) | [1] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2][3] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted: Soluble in water and polar organic solvents | - |
| Purity | Typically >95% (commercially available) | - |
| InChI Key | AISKZCFQZZIZHH-NUBCRITNSA-N (hydrochloride) | [3] |
Synthesis and Experimental Protocols
A potential synthetic route starts from a suitable N-protected azetidine-2-carboxylate, which can be converted to a ketone. Subsequent Grignard reaction with methylmagnesium bromide would yield the desired tertiary alcohol. The stereochemistry at the C2 position would be established from a chiral precursor.
Below is a generalized, plausible experimental workflow for the synthesis of this compound.
Detailed Methodologies (Hypothetical Protocol)
Step 1 & 2: Synthesis of N-Boc-(R)-azetidin-2-yl Weinreb amide
-
To a solution of N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-Boc-(R)-azetidin-2-yl Weinreb amide.
Step 3: Synthesis of N-Boc-(R)-2-(azetidin-2-yl)propan-2-ol
-
A solution of the N-Boc-(R)-azetidin-2-yl Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.
-
A solution of methylmagnesium bromide (3.0 eq, 3.0 M in diethyl ether) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield N-Boc-(R)-2-(azetidin-2-yl)propan-2-ol.
Step 4: Synthesis of this compound hydrochloride
-
The N-Boc protected intermediate (1.0 eq) is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.
-
A solution of HCl in dioxane (e.g., 4 M) or concentrated HCl is added, and the mixture is stirred at room temperature for 1-3 hours.
-
The solvent is removed under reduced pressure to yield the crude hydrochloride salt.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to give the final product.
Spectroscopic Characterization
Specific spectroscopic data for this compound is not available in the public domain. However, based on the proposed structure and data from analogous compounds, the following characteristic signals can be predicted. For illustrative purposes, typical chemical shifts and patterns for a 2-substituted N-H azetidine are provided.
Note: The following data is representative and not experimentally determined for the title compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups (singlet, ~1.2-1.5 ppm), the diastereotopic methylene protons on the azetidine ring (multiplets, ~2.0-2.5 ppm and ~3.0-3.5 ppm), the proton at the C2 position (multiplet, ~3.5-4.0 ppm), and a broad singlet for the N-H and O-H protons (exchangeable with D₂O). |
| ¹³C NMR | Resonances for the two equivalent methyl carbons (~25-30 ppm), the methylene carbons of the azetidine ring (~35-45 ppm and ~50-60 ppm), the quaternary carbon of the propan-2-ol group (~70-75 ppm), and the C2 carbon of the azetidine ring (~65-70 ppm). |
| IR (Infrared) | Broad absorption bands for the O-H and N-H stretching vibrations (~3200-3500 cm⁻¹), C-H stretching vibrations (~2850-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region. |
| MS (Mass Spec.) | A molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺ in ESI-MS. Fragmentation patterns would likely involve the loss of a methyl group or a water molecule. |
Biological Context and Potential Signaling Pathways (Hypothetical)
There is no reported biological activity for this compound. However, the azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Azetidine-containing molecules have been developed as enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[5]
Given its structure, this compound could potentially serve as a scaffold for the development of inhibitors for enzymes that recognize small, chiral alcohol or amine functionalities. For instance, it could be a starting point for developing inhibitors of certain kinases or proteases.
To illustrate a potential mechanism of action for a hypothetical drug candidate derived from this scaffold, a simplified signaling pathway for a generic kinase inhibitor is presented below.
Disclaimer: The following diagram represents a hypothetical signaling pathway and is for illustrative purposes only. It does not represent any known biological activity of this compound.
Conclusion
This compound is a chiral building block with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this compound is scarce, its synthesis is feasible through established stereoselective methods. The presence of versatile functional groups on a rigid, strained ring system makes it an attractive starting point for the generation of novel, diverse chemical libraries for drug discovery. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.
References
- 1. 2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride | 2173637-17-5 [m.chemicalbook.com]
- 2. 2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride CAS#: 935669-11-7 [chemicalbook.com]
- 3. This compound hydrochloride [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2-(azetidin-2-yl)propan-2-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to (R)-2-(Azetidin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Azetidin-2-yl)propan-2-ol is a chiral heterocyclic compound featuring a substituted azetidine ring. The azetidine motif is of significant interest in medicinal chemistry due to its unique structural and physicochemical properties, which can impart favorable characteristics to drug candidates, including improved metabolic stability, solubility, and target-binding affinity. This document provides a comprehensive overview of this compound, including its chemical properties, a representative synthetic protocol, and its potential applications in drug discovery, particularly in the context of STAT3 inhibition and GABA uptake modulation.
Chemical and Physical Properties
While extensive experimental data for this compound is not publicly available, the properties of its hydrochloride salt are summarized below. These values are crucial for researchers working with this compound in a laboratory setting.
| Property | Value | Source |
| CAS Number | 2173637-17-5 (for hydrochloride salt) | Commercial Suppliers |
| Molecular Formula | C₆H₁₄ClNO | Commercial Suppliers |
| Molecular Weight | 151.64 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid (predicted) | Representative Data |
| Solubility | Soluble in water and polar organic solvents (predicted) | Representative Data |
| Purity | Typically >95% | Commercial Suppliers |
Synthesis and Experimental Protocols
Representative Enantioselective Synthesis of this compound
This proposed synthesis involves the diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile, followed by functional group manipulations.
Step 1: Synthesis of N-((S)-1-phenylethyl)azetidine-2-carbonitrile
A solution of (S)-1-phenylethylamine in a suitable solvent is reacted with 1,3-dibromopropane in the presence of a base to yield N-((S)-1-phenylethyl)azetidine. Subsequent treatment with a cyanating agent, such as cyanogen bromide, would yield the desired nitrile.
Step 2: Diastereoselective α-Alkylation
The N-((S)-1-phenylethyl)azetidine-2-carbonitrile is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding carbanion. This is then reacted with a suitable electrophile to introduce the 2-hydroxypropyl group. A potential approach would be the addition of acetone, followed by a reductive workup.
Step 3: Deprotection
The N-((S)-1-phenylethyl) protecting group is removed via hydrogenolysis, typically using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere. This step yields the target compound, this compound.
Step 4: Salt Formation (Optional)
For improved stability and handling, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.
Potential Applications in Drug Development
While direct biological data for this compound is limited, the azetidine scaffold is a key component in a variety of biologically active molecules. Based on the activities of structurally related compounds, this molecule could serve as a valuable building block in the development of therapeutics targeting several pathways.
STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. A novel class of azetidine-based small molecules has been shown to potently and preferentially inhibit STAT3 DNA-binding activity.[1] These compounds have demonstrated the ability to inhibit constitutive STAT3 phosphorylation and induce apoptosis in cancer cell lines.[2] The this compound scaffold could be incorporated into novel STAT3 inhibitors to explore structure-activity relationships and develop new anti-cancer agents.
Caption: Representative STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.
GABA Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibiting these transporters increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety disorders. Azetidine derivatives have been explored as novel GABA uptake inhibitors, showing varying degrees of potency and selectivity for different GAT subtypes.[3] The this compound core could be utilized to synthesize new GABA reuptake inhibitors with potentially improved pharmacokinetic and pharmacodynamic profiles.
Caption: Mechanism of GABA reuptake and its inhibition by azetidine-based compounds.
Conclusion
This compound is a valuable chiral building block for the synthesis of novel therapeutic agents. While specific data on this compound is sparse, its structural features suggest significant potential for applications in oncology and neuroscience. The representative synthetic protocol and the discussion of its potential roles as a STAT3 inhibitor and a GABA uptake inhibitor provide a solid foundation for researchers to explore the utility of this compound in drug discovery and development programs. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Chiral 2-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Among these, chiral 2-substituted azetidines are of particular significance, serving as key building blocks in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core strategies for the enantioselective and diastereoselective synthesis of these valuable compounds, with a focus on practical experimental protocols and comparative data.
Core Synthetic Strategies
The synthesis of chiral 2-substituted azetidines can be broadly categorized into three main approaches:
-
Asymmetric Cycloadditions: These methods, particularly [2+2] and [3+1] cycloadditions, construct the azetidine ring with inherent stereocontrol.
-
Functionalization of Chiral Precursors: This strategy involves the stereoselective modification of an existing chiral azetidine scaffold.
-
Ring Expansion and Contraction Reactions: These methods utilize ring strain to drive the formation of the desired four-membered ring from smaller or larger heterocyclic precursors.
This guide will delve into key examples from these categories, providing detailed insights into their application.
I. Copper-Catalyzed Asymmetric Boryl Allylation of Azetines
A powerful method for the synthesis of chiral 2,3-disubstituted azetidines is the copper-catalyzed three-component reaction of azetines, bis(pinacolato)diboron, and allyl phosphates. This approach allows for the concomitant formation of two stereogenic centers with high levels of regio-, diastereo-, and enantioselectivity.[1][2][3]
dot
Quantitative Data
| Entry | Allyl Phosphate (R) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 95 | >20:1 | 98 |
| 2 | 4-MeO-C6H4 | 92 | >20:1 | 97 |
| 3 | 4-CF3-C6H4 | 96 | >20:1 | 98 |
| 4 | 2-Naphthyl | 94 | >20:1 | 99 |
| 5 | Vinyl | 85 | >20:1 | 96 |
Table 1: Scope of the Copper-Catalyzed Asymmetric Boryl Allylation of Azetines. [3]
Experimental Protocol
A representative procedure for the copper-catalyzed asymmetric boryl allylation is as follows:
To a solution of the azetine (0.2 mmol), bis(pinacolato)diboron (0.3 mmol), and NaOtBu (0.3 mmol) in 1,4-dioxane (4 mL) is added the allyl phosphate (0.3 mmol), CuBr (10 mol %), and the chiral bisphosphine ligand (12 mol %). The reaction mixture is stirred at room temperature for 10 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral 2,3-disubstituted azetidine.[3]
II. Diastereoselective α-Alkylation of N-Borane-Azetidine-2-carbonitriles
The diastereoselective α-alkylation of N-borane protected azetidine-2-carbonitriles provides an effective route to chiral 2,2-disubstituted azetidines. The use of a chiral N-substituent, such as (S)-1-arylethylamine, directs the stereochemical outcome of the alkylation.[4][5][6][7]
dot
Quantitative Data
| Entry | Electrophile | Yield (%) | dr |
| 1 | Benzyl bromide | 72 | 97:3 |
| 2 | Allyl bromide | 65 | 95:5 |
| 3 | Ethyl iodide | 58 | 94:6 |
| 4 | Cinnamyl bromide | 75 | 96:4 |
Table 2: Diastereoselective α-Alkylation of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-Borane Complex. [4][7]
Experimental Protocol
A general procedure for the diastereoselective α-alkylation is as follows:
To a solution of the N-borane protected N-((S)-1-arylethyl)azetidine-2-carbonitrile (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere is added LDA (1.2 mmol) dropwise. The mixture is stirred at -78 °C for 1 hour, followed by the addition of the electrophile (1.3 mmol). The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to yield the α-alkylated product.[4][7]
III. Stereoselective Synthesis of 2-Acylazetidines via Organolithium Addition to N-Alkyl-2-Oxazolinylazetidines
The stereoselective addition of organolithium reagents to chiral N-alkyl-2-oxazolinylazetidines, followed by acidic hydrolysis, provides a versatile route to enantioenriched N-alkyl-2-acylazetidines.[8][9][10] The oxazoline moiety acts as a chiral auxiliary and a precursor to the acyl group.
dot
Quantitative Data
| Entry | Organolithium Reagent | Yield of Acylazetidine (%) |
| 1 | n-BuLi | 95 |
| 2 | PhLi | 92 |
| 3 | MeLi | 88 |
Table 3: Synthesis of N-Benzyl-2-acylazetidines. [8]
Experimental Protocol
A typical experimental procedure is as follows:
To a solution of the N-alkyl-2-oxazolinylazetidine (1.0 mmol) in toluene (10 mL) at -78 °C is added the organolithium reagent (1.2 mmol) dropwise. The reaction mixture is stirred at this temperature for 2 hours. The reaction is then quenched with a saturated solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated in vacuo. The crude oxazolidine intermediate is then dissolved in dichloromethane (10 mL), and silica gel (1 g) is added. The suspension is stirred at room temperature for 3 hours. The silica gel is filtered off, and the filtrate is concentrated to give the pure N-alkyl-2-acylazetidine.[8]
Conclusion
The synthesis of chiral 2-substituted azetidines is a dynamic field of research with significant implications for drug discovery and development. The methodologies presented in this guide—copper-catalyzed boryl allylation, diastereoselective α-alkylation, and stereoselective addition to oxazolinylazetidines—represent robust and versatile strategies for accessing these valuable building blocks. The provided experimental protocols and comparative data serve as a practical resource for chemists seeking to incorporate these privileged scaffolds into their synthetic endeavors. Further exploration and optimization of these and other emerging methods will undoubtedly continue to expand the synthetic chemist's toolkit for the construction of complex, chiral nitrogen-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. enantioselective-synthesis-of-2-3-disubstituted-azetidines-via-copper-catalyzed-boryl-allylation-of-azetines - Ask this paper | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(R)-2-(Azetidin-2-yl)propan-2-ol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-2-(azetidin-2-yl)propan-2-ol, a chiral azetidine derivative of interest in medicinal chemistry and drug development. This document covers its commercial availability, potential synthetic approaches, and likely biological targets based on structurally related compounds.
Commercial Availability
This compound is commercially available, primarily as its hydrochloride salt, from various chemical suppliers. The availability of this chiral building block facilitates its use in research and development without the immediate need for custom synthesis.
| Supplier | Product Name | CAS Number | Notes |
| Apollo Scientific | 2-[(2R)-Azetidin-2-yl]propan-2-ol hydrochloride | 2173637-17-5 | Research quantities available. |
| Ambeed, Inc. | 2-(Azetidin-2-yl)propan-2-ol hydrochloride | 1824166-46-2 (racemic) | Inquire for specific enantiomer. |
| BLD Pharmatech Ltd. | 2-(Azetidin-2-yl)propan-2-ol hydrochloride | 1824166-46-2 (racemic) | Inquire for specific enantiomer. |
| Chemenu Inc. | 2-(azetidin-2-yl)propan-2-ol hydrochloride | 1824166-46-2 (racemic) | Inquire for specific enantiomer. |
| CymitQuimica | This compound hydrochloride | 2173637-17-5 | Various quantities available for purchase. |
Synthesis and Experimental Protocols
One potential approach is the enantioselective addition of a propan-2-ol equivalent to an N-protected azetidine-2-carbaldehyde, followed by deprotection. Alternatively, a resolution of the racemic mixture could be employed.
Representative Experimental Workflow for Chiral Azetidine Synthesis:
The following diagram illustrates a general workflow for the synthesis of chiral 2-substituted azetidines, which could be adapted for the synthesis of this compound.
Caption: General workflow for chiral azetidine synthesis.
Potential Biological Activity and Signaling Pathway
Direct pharmacological studies on this compound are limited. However, the azetidine moiety is a recognized pharmacophore in numerous biologically active compounds. Notably, several 2-substituted azetidine derivatives have been identified as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1][2]
The α4β2 nAChR is a ligand-gated ion channel in the central nervous system that plays a crucial role in cognitive function, reward, and addiction.[1][3] Modulation of this receptor is a key strategy in the development of therapies for nicotine addiction and various neurological disorders.[3][4]
Based on the structure-activity relationships of known α4β2 nAChR agonists and partial agonists, it is plausible that this compound acts as a modulator of this receptor.
Proposed Signaling Pathway:
The following diagram illustrates the likely signaling pathway involving the α4β2 nicotinic acetylcholine receptor.
Caption: Proposed signaling pathway for an α4β2 nAChR agonist.
Conclusion
This compound is a readily accessible chiral building block with significant potential for the development of novel therapeutics. Based on the pharmacology of structurally related compounds, it is a promising candidate for targeting the α4β2 nicotinic acetylcholine receptor. Further investigation into its specific synthesis and biological activity is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
- 1. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 4. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
Chirality in Azetidine-Containing Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets. The introduction of chirality to the azetidine ring further expands its chemical space, allowing for fine-tuning of pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, analysis, and biological significance of chiral azetidine-containing compounds, with a focus on their application in drug discovery.
Stereoselective Synthesis of Chiral Azetidines
The construction of enantiomerically pure azetidines is a critical step in harnessing their full potential. Various stereoselective synthetic strategies have been developed, often employing chiral auxiliaries, asymmetric catalysis, or resolution techniques.
One prominent method involves the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinimines. This approach, championed by Ellman, provides a reliable route to a variety of chiral amines that can be further elaborated into azetidine rings. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the imine.
Another key strategy is the asymmetric hydrogenation of prochiral 2-azetines, which can be achieved with high enantioselectivity using chiral metal catalysts, such as those based on ruthenium. Furthermore, enzymatic resolutions and the use of chiral pool starting materials represent alternative avenues to access enantiopurified azetidine building blocks.
Quantitative Analysis of Chiral Azetidine Compounds
The determination of enantiomeric purity and the quantification of biological activity are paramount in the development of chiral drugs. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and reliable method for separating and quantifying enantiomers of azetidine derivatives.
Table 1: Biological Activity of Chiral Azetidine-Containing Compounds
| Compound Class | Target | Specific Compound/Enantiomer | IC50 (µM) | Reference |
| Azetidine-2-carboxamides | STAT3 | (R)-enantiomer (e.g., 5a) | 0.52 | [1][2] |
| (S)-enantiomer (e.g., 5b) | 2.22 | [1][2] | ||
| H172 | 0.38 - 0.98 | [3] | ||
| H182 | 0.38 - 0.98 | [3] | ||
| Azetidin-2-ylacetic acid derivatives | GAT-1 | 4,4-diphenylbutenyl derivative | 2.83 ± 0.67 | [4] |
| 4,4-bis(3-methyl-2-thienyl)butenyl derivative | 2.01 ± 0.77 | [4] | ||
| Azetidine-3-carboxylic acid derivatives | GAT-3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | 15.3 ± 4.5 | [4] |
Experimental Protocols
General Procedure for Diastereoselective Grignard Addition to a Chiral Sulfinimine
This protocol is adapted from the well-established methodology for the synthesis of chiral amines, which are precursors to chiral azetidines.
-
Preparation of the Sulfinimine: To a solution of the aldehyde (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., CH2Cl2 or THF) is added a dehydrating agent (e.g., anhydrous MgSO4 or CuSO4, 2.0 equiv). The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude sulfinimine, which is often used without further purification.
-
Grignard Addition: The crude sulfinimine is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C or -48 °C). The Grignard reagent (1.5-2.0 equiv) is added dropwise to the cooled solution. The reaction is stirred at the low temperature for several hours until completion.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The resulting diastereomeric sulfinamides are purified by flash column chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis of the purified product.
-
Deprotection: The sulfinyl group can be cleaved under acidic conditions (e.g., HCl in methanol) to afford the corresponding chiral primary amine.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
-
Nuclear Extract Preparation: Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are harvested, and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's protocol. The protein concentration of the nuclear extract is determined using a Bradford assay.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the STAT3-specific binding site (e.g., hSIE probe) is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase. The labeled probe is purified using a spin column.
-
Binding Reaction: In a final volume of 20 µL, nuclear extract (5-10 µg of protein) is pre-incubated with varying concentrations of the azetidine inhibitor or vehicle (DMSO) in binding buffer for 30 minutes at room temperature.
-
Probe Addition: The 32P-labeled probe (e.g., 50,000 cpm) is added to the reaction mixture, and the incubation is continued for another 20 minutes at room temperature.
-
Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and electrophoresed in 0.5x TBE buffer.
-
Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3-DNA complex are quantified using densitometry software. The IC50 value is calculated from the dose-response curve.
GABA Uptake Inhibition Assay
-
Cell Culture: Cells stably expressing the desired GABA transporter subtype (e.g., GAT-1 or GAT-3) are cultured to confluency in appropriate cell culture plates.
-
Assay Initiation: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer. The cells are then incubated with the assay buffer containing the test azetidine compound at various concentrations for a defined pre-incubation period.
-
GABA Uptake: A solution containing a fixed concentration of [3H]GABA is added to each well to initiate the uptake. The incubation is carried out for a specific time at 37 °C.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Inhibition of the STAT3 Signaling Pathway by Chiral Azetidine Compounds
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is aberrantly activated in a variety of human cancers. The inhibition of STAT3 signaling is a promising strategy for cancer therapy. Chiral azetidine-containing compounds have been identified as potent inhibitors of STAT3. The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of the STAT3 signaling pathway.
General Experimental Workflow for the Development of Chiral Azetidine-Based Drugs
The development of a novel chiral azetidine-containing drug involves a multi-step process that begins with chemical synthesis and progresses through biological evaluation. This workflow is a generalized representation of this process.
Caption: Drug development workflow for chiral azetidines.
Conclusion
The chiral azetidine motif offers a compelling platform for the design of novel therapeutics. Its unique structural features, when combined with stereochemical control, provide a powerful tool for modulating biological activity. The continued development of efficient and scalable stereoselective synthetic methods, coupled with robust analytical and biological evaluation techniques, will undoubtedly lead to the discovery of new and improved azetidine-containing drugs for a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to exploring the vast potential of chirality in the context of azetidine chemistry.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-(Azetidin-2-yl)propan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the enantioselective synthesis of (R)-2-(azetidin-2-yl)propan-2-ol, a chiral building block of interest in medicinal chemistry. The synthetic strategy commences with commercially available (R)-azetidine-2-carboxylic acid and proceeds through a robust, multi-step sequence involving N-protection, conversion to a Weinreb amide, and sequential additions of a methyl organometallic reagent, followed by deprotection. This methodology is designed to provide high enantiopurity of the final product.
Introduction
Chiral 2-substituted azetidine derivatives are valuable scaffolds in drug discovery due to their unique conformational constraints and ability to introduce specific stereochemical features. This compound, a tertiary alcohol, presents a synthetically challenging yet desirable motif. The following application note details a reliable synthetic route, emphasizing procedural details and data presentation to facilitate reproducibility.
Overall Synthetic Strategy
The enantioselective synthesis of the target compound is achieved through a five-step sequence, ensuring the retention of stereochemical integrity from the starting material. The key intermediate is an N-protected azetidin-2-yl methyl ketone, which is generated from the corresponding Weinreb amide to prevent over-addition of the organometallic reagent.
Workflow of the Synthetic Protocol:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: N-Protection of (R)-Azetidine-2-carboxylic acid
This step involves the protection of the secondary amine of the azetidine ring with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
Protocol:
-
Suspend (R)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with diethyl ether (2 x 50 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-azetidine-2-carboxylic acid.
Data Presentation:
| Step | Starting Material | Reagents | Solvent | Typical Yield |
| 1 | (R)-Azetidine-2-carboxylic acid | (Boc)₂O, NaOH | Dioxane/Water | >95% |
Step 2: Formation of the N-Boc-(R)-Azetidine-2-Weinreb Amide
The carboxylic acid is converted to a Weinreb amide, which is an excellent substrate for the controlled addition of one equivalent of an organometallic reagent to form a ketone.
Protocol:
-
Dissolve N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure Weinreb amide.
Data Presentation:
| Step | Starting Material | Reagents | Solvent | Typical Yield |
| 2 | N-Boc-(R)-Azetidine-2-carboxylic acid | N,O-dimethylhydroxylamine HCl, HATU, DIPEA | DCM | 85-95% |
Step 3: Synthesis of (R)-1-(N-Boc-azetidin-2-yl)ethanone
The Weinreb amide is reacted with a methyl Grignard reagent to furnish the corresponding methyl ketone. The chelated intermediate formed during this reaction prevents over-addition.
Protocol:
-
Dissolve the N-Boc-(R)-azetidine-2-Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the ketone.
Data Presentation:
| Step | Starting Material | Reagents | Solvent | Typical Yield |
| 3 | N-Boc-(R)-Azetidine-2-Weinreb Amide | MeMgBr | THF | 70-85% |
Step 4: Synthesis of (R)-tert-Butyl 2-(1-hydroxy-1-methylethyl)azetidine-1-carboxylate
The methyl ketone is treated with another equivalent of a methyl organometallic reagent to generate the desired tertiary alcohol.
Protocol:
-
Dissolve (R)-1-(N-Boc-azetidin-2-yl)ethanone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add methyllithium (MeLi, 1.6 M in diethyl ether, 1.5 eq) or MeMgBr (3.0 M in diethyl ether, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the protected tertiary alcohol.
Data Presentation:
| Step | Starting Material | Reagents | Solvent | Typical Yield |
| 4 | (R)-1-(N-Boc-azetidin-2-yl)ethanone | MeLi or MeMgBr | THF | 80-90% |
Step 5: Deprotection to Yield this compound
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Protocol:
-
Dissolve (R)-tert-butyl 2-(1-hydroxy-1-methylethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify to pH > 11 with 2 M NaOH.
-
Extract the aqueous layer with DCM or a mixture of isopropanol/chloroform (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.
Data Presentation:
| Step | Starting Material | Reagents | Solvent | Typical Yield |
| 5 | (R)-tert-Butyl 2-(1-hydroxy-1-methylethyl)azetidine-1-carboxylate | TFA | DCM | >90% |
Characterization Data (Expected)
| Compound | Appearance | Enantiomeric Excess (e.e.) |
| This compound | Colorless oil or low-melting solid | >98% (starting from enantiopure material) |
Note: Specific rotation and detailed NMR data should be acquired and compared with literature values for analogous compounds to confirm the structure and stereochemistry.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Organolithium and Grignard reagents are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Trifluoroacetic acid is highly corrosive. Handle with appropriate care.
-
Follow all standard laboratory safety procedures.
(R)-2-(Azetidin-2-yl)propan-2-ol: A Versatile Chiral Building Block for Drug Discovery
(R)-2-(Azetidin-2-yl)propan-2-ol is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Its rigid four-membered azetidine ring, combined with a chiral tertiary alcohol, provides a unique three-dimensional scaffold that can be exploited to enhance the pharmacological properties of drug candidates. This application note details the synthesis, key applications, and experimental protocols related to this versatile synthon, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Predicted to be a solid or oil |
| Chirality | Contains one stereocenter at the C2 position of the azetidine ring |
| Solubility | Expected to be soluble in polar organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and scalable route starting from the commercially available (R)-N-Boc-azetidine-2-carboxylic acid. The synthetic strategy involves the protection of the azetidine nitrogen, activation of the carboxylic acid, reaction with an organometallic reagent to form the tertiary alcohol, and subsequent deprotection.
A logical synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Esterification of (R)-N-Boc-azetidine-2-carboxylic acid
This protocol describes the conversion of the carboxylic acid to its methyl ester, a common precursor for the Grignard reaction.
-
To a solution of (R)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in methanol (0.2 M), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
Protocol 2: Grignard Reaction to form (R)-tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
This key step constructs the tertiary alcohol moiety.
-
Dissolve (R)-N-Boc-azetidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.5 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected tertiary alcohol.
Protocol 3: Deprotection to Yield this compound
This final step removes the Boc protecting group to yield the target chiral building block.
-
Dissolve (R)-tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) (0.2 M).
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To obtain the free base, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, followed by extraction with an organic solvent like DCM or ethyl acetate.
-
To obtain the hydrochloride salt, the reaction mixture after TFA removal can be treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane).
Applications in Drug Development
The this compound scaffold is a bioisostere of natural amino acids, such as proline, and its incorporation into a molecule can impart conformational rigidity and improve metabolic stability. The tertiary alcohol provides a handle for further functionalization or can act as a key hydrogen bond donor/acceptor in interactions with biological targets.
While specific drugs containing this exact building block are not prominently disclosed in publicly available literature, its structural motif is highly relevant to the design of various classes of therapeutic agents, including but not limited to:
-
Protease Inhibitors: The constrained azetidine ring can mimic the transition state of peptide hydrolysis.
-
GPCR Modulators: The rigid structure can help in achieving high receptor subtype selectivity.
-
Enzyme Inhibitors: The chiral alcohol can be crucial for binding to the active site of enzymes.
The general workflow for incorporating this chiral building block into a drug candidate is illustrated below.
Caption: Incorporation of the chiral building block into a drug candidate.
Protocol 4: N-Arylation of this compound
This protocol provides a general method for attaching an aryl group to the azetidine nitrogen, a common step in drug synthesis.
-
To a mixture of this compound (1.0 eq), an aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., BINAP or Xantphos, 4-10 mol%) in a reaction vessel, add a suitable solvent (e.g., toluene or dioxane).
-
Add a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes expected yields for the synthetic sequence. Actual yields may vary depending on reaction scale and specific conditions.
| Step | Reaction | Expected Yield (%) |
| 1 | Esterification | >90% |
| 2 | Grignard Reaction | 60-80% |
| 3 | Deprotection | >95% |
| 4 | N-Arylation | 50-85% |
Conclusion
This compound is a highly valuable and versatile chiral building block in modern drug discovery. Its straightforward synthesis from commercially available starting materials and the ability to introduce conformational constraint and a key interaction point make it an attractive scaffold for the development of novel therapeutics. The protocols provided herein offer a practical guide for the synthesis and application of this important synthon.
References
Application Notes and Protocols for (R)-2-(Azetidin-2-yl)propan-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Azetidin-2-yl)propan-2-ol is a novel chiral synthetic heterocycle featuring a rigid azetidine scaffold substituted at the 2-position with a tertiary alcohol moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry, often employed to impart conformational rigidity and favorable physicochemical properties to bioactive molecules. Azetidine derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and central nervous system (CNS) effects.[1][2] The tertiary alcohol group is known to improve metabolic stability by preventing oxidation, a common metabolic pathway for primary and secondary alcohols. This combination of a conformationally constrained scaffold and a metabolically robust functional group makes this compound a promising building block for the discovery of new therapeutic agents.
These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and biological evaluation based on the activities of structurally related azetidine compounds.
Potential Therapeutic Applications & Biological Activities
While specific biological data for this compound is not yet publicly available, based on the structure-activity relationships of analogous 2-substituted azetidine derivatives, this compound is a candidate for investigation in the following therapeutic areas:
-
Neurodegenerative Diseases: Azetidine derivatives have been explored as GABA uptake inhibitors, suggesting a potential role in modulating neurotransmission.[3] The rigid scaffold of this compound could be suitable for targeting specific receptor or transporter binding sites in the CNS.
-
Oncology: The azetidin-2-one (β-lactam) ring is a well-known pharmacophore in anticancer agents that target tubulin polymerization.[4][5] While not a β-lactam itself, the strained azetidine ring of this compound could serve as a bioisostere to mimic the interactions of these compounds with tubulin or other cancer-related targets.
-
Infectious Diseases: The azetidine core is present in numerous antibacterial agents.[6][7][8] Novel azetidine derivatives are continuously being explored to overcome antibiotic resistance.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 2-substituted azetidines. A potential retrosynthetic analysis is outlined below.
Diagram of a Potential Synthetic Workflow
Caption: A potential synthetic route to the target compound.
Protocol:
-
Weinreb Amide Formation: To a solution of (R)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Purification: Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-Boc-azetidine-2-yl Weinreb amide.
-
Grignard Reaction: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C under a nitrogen atmosphere. Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the resulting ketone intermediate by column chromatography.
-
Second Grignard Reaction: Dissolve the purified ketone (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise. Stir at room temperature for 2 hours.
-
Quenching and Extraction: Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to obtain the Boc-protected tertiary alcohol.
-
Boc Deprotection: Dissolve the Boc-protected alcohol in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours.
-
Final Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and dry under vacuum to obtain this compound as a TFA salt.
In Vitro Biological Evaluation
This protocol is adapted from studies on azetidin-2-one derivatives with antiproliferative activity.[4][5]
Diagram of Cytotoxicity Assay Workflow
Caption: Workflow for determining the IC50 of the compound.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells per well in a suitable growth medium.
-
Incubation: Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the growth medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This protocol is based on methods used to evaluate azetidine derivatives as GABA uptake inhibitors.[3]
Diagram of GABA Uptake Assay Workflow
Caption: Workflow for the GABA uptake inhibition assay.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using standard subcellular fractionation techniques.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound (0.1 µM to 100 µM) or a known GABA uptake inhibitor (e.g., tiagabine) for 15 minutes at 37 °C.
-
Initiation of Uptake: Initiate GABA uptake by adding a solution of [3H]-GABA (final concentration ~10 nM).
-
Incubation: Incubate for 10 minutes at 37 °C.
-
Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound [3H]-GABA.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or at 4 °C). Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for this compound based on the expected outcomes from the described assays.
Table 1: Hypothetical Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colon Carcinoma | 12.5 |
| U87-MG | Glioblastoma | 7.4 |
Table 2: Hypothetical GABA Transporter Inhibition Profile of this compound
| Transporter | IC50 (µM) |
| GAT-1 | 2.8 |
| GAT-2 | > 100 |
| GAT-3 | 25.6 |
| BGT-1 | > 100 |
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its unique combination of a rigid azetidine core and a metabolically stable tertiary alcohol functionality warrants investigation into its potential as a novel therapeutic agent, particularly in the areas of oncology and neuroscience. The protocols and potential activity profiles presented in these application notes provide a framework for initiating the biological evaluation of this compound and its analogs. Further synthesis and screening efforts are essential to fully elucidate the therapeutic potential of this intriguing molecule.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation [mdpi.com]
- 8. sciencescholar.us [sciencescholar.us]
Application Notes and Protocols for the Derivatization of (R)-2-(Azetidin-2-yl)propan-2-ol at the Nitrogen Atom
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrogen atom of (R)-2-(azetidin-2-yl)propan-2-ol, a valuable chiral building block in medicinal chemistry. The functionalization of the azetidine nitrogen allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Azetidine moieties are increasingly incorporated into drug candidates to improve physicochemical properties and biological activity.[1][2][3]
Introduction
This compound is a chiral saturated heterocyclic compound containing a reactive secondary amine. This nitrogen atom serves as a key handle for introducing a variety of substituents, enabling the synthesis of diverse chemical libraries for drug discovery. The derivatization strategies outlined below—N-alkylation, N-acylation, and reductive amination—are fundamental transformations in organic synthesis and are readily applicable to this scaffold. These methods allow for the introduction of a wide range of functional groups, from simple alkyl and acyl groups to more complex moieties, facilitating the fine-tuning of a molecule's pharmacological profile. The inherent ring strain of the azetidine ring also makes it a useful synthetic intermediate for ring-opening reactions to produce functionalized chiral products.
Derivatization Strategies
The derivatization of the nitrogen atom of this compound can be achieved through several common and robust synthetic methods. The following sections provide detailed protocols for three key transformations: N-alkylation, N-acylation, and reductive amination. While specific examples for the target molecule are not extensively reported in the literature, the provided protocols are based on well-established procedures for analogous C2-substituted azetidines and are expected to be highly applicable.
N-Alkylation
N-alkylation introduces an alkyl group onto the azetidine nitrogen. This can be achieved by reacting the secondary amine with an alkyl halide in the presence of a base.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) is added a base (2.0-3.0 eq), for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
The desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq) is added to the mixture.
-
The reaction is stirred at room temperature or heated (e.g., to 60 °C) for a period of 2 to 24 hours, while being monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated azetidine derivative.
Quantitative Data for N-Alkylation of an Analogous Azetidine
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 12 | 85 | Adapted from general azetidine alkylation procedures. |
| Methyl iodide | Et₃N | DMF | 25 | 6 | 92 | Adapted from general azetidine alkylation procedures. |
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
N-Acylation
N-acylation involves the reaction of the azetidine with an acylating agent, such as an acyl chloride or anhydride, to form an amide.
Experimental Protocol: General Procedure for N-Acylation
-
This compound (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled to 0 °C.
-
A base, typically triethylamine (Et₃N) or pyridine (1.5-2.0 eq), is added to the solution.
-
The acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 to 12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the pure N-acylated azetidine.
Quantitative Data for N-Acylation of an Analogous Azetidine
The following data is for the N-acylation of a similar 2-substituted azetidine.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl chloride | Et₃N | DCM | 0 to 25 | 2 | 95 | Adapted from general azetidine acylation procedures. |
| Benzoyl chloride | Pyridine | THF | 0 to 25 | 4 | 88 | Adapted from general azetidine acylation procedures. |
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Reductive Amination
Reductive amination is a two-step, one-pot process that forms a new carbon-nitrogen bond. The azetidine nitrogen acts as the amine, which first condenses with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[4][5]
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE), is added a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), is added portion-wise to the reaction mixture.[5]
-
The reaction is stirred at room temperature for 12 to 24 hours until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification of the crude material by flash chromatography provides the desired N-alkylated azetidine derivative.
Quantitative Data for Reductive Amination of an Analogous Azetidine
The following data is for the reductive amination of a similar 2-substituted azetidine.
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 18 | 77 | [1] |
| Acetone | NaBH₃CN | Methanol | 25 | 24 | 82 | Adapted from general reductive amination procedures. |
Logical Relationship for Reductive Amination
Caption: Logical steps involved in the reductive amination of this compound.
Applications in Drug Discovery
The derivatization of this compound at the nitrogen atom is a key strategy in drug discovery for several reasons:
-
SAR Exploration: By introducing a variety of substituents at the nitrogen, researchers can systematically probe the structure-activity relationship of a compound series. This allows for the identification of key interactions with the biological target and the optimization of potency and selectivity.
-
Modulation of Physicochemical Properties: The nature of the N-substituent can significantly impact properties such as solubility, lipophilicity (LogP), and metabolic stability. These parameters are crucial for the pharmacokinetic profile of a drug candidate.
-
Vectorial Targeting: The nitrogen atom can be used to attach moieties that direct the molecule to a specific biological target or compartment.
-
Privileged Structure: The azetidine ring is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds, including approved drugs.[1][3] Its rigid, three-dimensional structure can present substituents in well-defined spatial orientations, leading to high-affinity binding to protein targets.
The derivatives of this compound can be screened in a variety of biological assays to identify new leads for therapeutic areas such as oncology, infectious diseases, and central nervous system disorders. The synthetic accessibility and versatility of this chiral building block make it an attractive starting point for the development of novel pharmaceuticals.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Ring-Opening Reactions of (R)-2-(Azetidin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (R)-2-(azetidin-2-yl)propan-2-ol, a chiral building block with significant potential in medicinal chemistry and drug discovery. The strained four-membered azetidine ring is susceptible to nucleophilic attack, allowing for the stereoselective synthesis of diverse and highly functionalized acyclic amine derivatives. This document outlines key ring-opening reactions, presents detailed experimental protocols, and summarizes expected outcomes based on established methodologies for similar 2-substituted azetidines.
Introduction to Azetidine Ring-Opening Reactions
Azetidines are valuable saturated heterocycles in drug discovery due to their ability to introduce three-dimensional character into molecules, which can improve physicochemical properties and metabolic stability. The ring strain of azetidines (approximately 25.5 kcal/mol) makes them more stable than aziridines but still reactive enough to undergo ring-opening reactions under appropriate conditions.
The ring-opening of 2-substituted azetidines typically proceeds via an SN2-type mechanism, often facilitated by activation of the azetidine nitrogen. This activation can be achieved through N-acylation, N-sulfonylation, or by using a Lewis acid to coordinate to the nitrogen atom. The regioselectivity of the nucleophilic attack is generally at the less sterically hindered C4 position unless the C2 substituent can stabilize a positive charge, potentially leading to a mixture of products or favoring attack at C2. For this compound, nucleophilic attack is expected to predominantly occur at the C4 methylene carbon.
Lewis Acid-Catalyzed Ring-Opening with Nucleophiles
Lewis acids are effective catalysts for the activation of N-substituted azetidines towards nucleophilic attack. This approach avoids the need for pre-activation of the azetidine nitrogen through derivatization.
Ring-Opening with Aryl and Heteroaryl Nucleophiles (Friedel-Crafts Type Reaction)
The reaction of activated azetidines with electron-rich aromatic and heteroaromatic compounds provides a direct route to 3,3-diaryl- or 3-aryl-3-heteroarylpropylamines. These structural motifs are present in various biologically active molecules.
Reaction Scheme:
Caption: Workflow for Lewis acid-catalyzed arylation of this compound.
Table 1: Representative Data for Lewis Acid-Catalyzed Arylation of N-Activated Azetidines
| Entry | Nucleophile (Ar-H) | Lewis Acid (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1,3,5-Trimethoxybenzene | Yb(OTf)₃ (10) | CH₂Cl₂ | 2 | 95 | [1] |
| 2 | Indole | Sc(OTf)₃ (10) | CH₂Cl₂ | 12 | 87 | [2] |
| 3 | 2-Methylindole | Yb(OTf)₃ (10) | CH₂Cl₂ | 3 | 92 | [1] |
| 4 | Anisole | Yb(OTf)₃ (10) | CH₂Cl₂ | 4 | 85 | [1] |
Note: Yields are based on reactions with N-tosyl or N-Boc protected 2-aryl azetidines as reported in the literature and are predictive for reactions with this compound after appropriate N-activation.
Experimental Protocol 1: General Procedure for Lewis Acid-Catalyzed Arylation
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-activated (e.g., N-Boc or N-tosyl) this compound (1.0 equiv), the electron-rich arene (2.0 equiv), and anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Ring-Opening with Halide Nucleophiles
The ring-opening of azetidines with halide nucleophiles, typically from acyl halides, provides access to valuable γ-haloamine derivatives. These products are versatile intermediates for further functionalization. Chiral hydrogen-bond donor catalysts can be employed to achieve high enantioselectivity in these reactions.[3]
Reaction Scheme:
Caption: Enantioselective ring-opening of azetidines using acyl halides.
Table 2: Representative Data for Enantioselective Ring-Opening with Acyl Halides
| Entry | Azetidine N-Protecting Group | Acyl Halide | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | H | Cyclohexanecarbonyl chloride | Squaramide (1a) | 2-MeTHF | 99 | 97 | [3] |
| 2 | H | Benzoyl chloride | Squaramide (1a) | 2-MeTHF | 95 | 95 | [3] |
| 3 | H | Acetyl chloride | Squaramide (1a) | 2-MeTHF | 92 | 90 | [3] |
Note: Data is based on 3-substituted azetidines and is predictive for reactions with this compound.
Experimental Protocol 2: General Procedure for Enantioselective Ring-Opening with Acyl Halides
-
Preparation: In a vial, dissolve this compound (1.0 equiv) and the chiral squaramide catalyst (1-5 mol%) in the specified solvent (e.g., 2-MeTHF).
-
Reagent Addition: Add the acyl halide (1.2 equiv) dropwise to the solution at the specified temperature (e.g., room temperature).
-
Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the γ-halo-N-acyl aminopropanol.
Ring-Opening with Oxygen Nucleophiles
Alcohols can act as nucleophiles in the Lewis acid-mediated ring-opening of activated azetidines to produce γ-amino ethers. This reaction provides a route to 1,3-amino ether motifs.
Reaction Scheme:
Caption: Lewis acid-mediated ring-opening of an N-tosyl azetidine with an alcohol.
Table 3: Representative Data for Ring-Opening of N-Tosyl-2-arylazetidines with Alcohols
| Entry | Alcohol | Lewis Acid (equiv) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | Cu(OTf)₂ (1.0) | 25 | 0.5 | 94 | [4] |
| 2 | Ethanol | Cu(OTf)₂ (1.0) | 25 | 0.5 | 93 | [4] |
| 3 | Isopropanol | Cu(OTf)₂ (1.0) | 25 | 1.0 | 92 | [4] |
| 4 | Benzyl alcohol | Cu(OTf)₂ (1.0) | 25 | 1.0 | 90 | [4] |
Note: Yields are based on reactions with N-tosyl-2-phenylazetidine and are predictive for reactions with N-tosyl-(R)-2-(azetidin-2-yl)propan-2-ol.
Experimental Protocol 3: General Procedure for Lewis Acid-Mediated Ring-Opening with Alcohols
-
Preparation: To a solution of N-tosyl-(R)-2-(azetidin-2-yl)propan-2-ol (1.0 equiv) in the desired alcohol (which also serves as the solvent), add the Lewis acid (e.g., Cu(OTf)₂, 1.0 equiv) at the specified temperature under an argon atmosphere.
-
Reaction Monitoring: Stir the mixture for the appropriate time (see Table 3) while monitoring the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure γ-amino ether.
Applications in Drug Development
The chiral aminopropanol derivatives synthesized from the ring-opening of this compound are valuable building blocks for the synthesis of complex molecules with potential therapeutic applications. The introduction of diverse functionalities (aryl, heteroaryl, halide, alkoxy groups) allows for the rapid generation of compound libraries for screening in drug discovery programs. These scaffolds can be incorporated into molecules targeting a wide range of biological targets, including enzymes and receptors.
Conclusion
This compound is a promising chiral starting material for the synthesis of a variety of functionalized acyclic amines through regioselective ring-opening reactions. The protocols outlined in these application notes, based on established literature for similar azetidine derivatives, provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of new chemical entities for pharmaceutical research.
References
Application Notes and Protocols for the Scale-up Synthesis of Enantiopure 2-Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that are increasingly recognized as valuable scaffolds in medicinal chemistry and drug development. Their unique conformational properties and ability to introduce three-dimensional diversity make them attractive motifs for modulating the pharmacological properties of bioactive molecules. The synthesis of enantiomerically pure substituted azetidines, particularly at the C2 position, remains a significant challenge, especially on a larger scale required for preclinical and clinical studies.
These application notes provide detailed, scalable protocols for the synthesis of enantiopure 2-substituted azetidine derivatives. The methodologies presented are based on modern, reliable, and scalable chemical transformations, focusing on the use of chiral auxiliaries to control stereochemistry. The protocols are intended to be a practical guide for researchers in academic and industrial settings, providing step-by-step instructions and comprehensive data to facilitate the synthesis of these important building blocks.
Method 1: Asymmetric Synthesis via Chiral tert-Butanesulfinamide Auxiliary
This method provides a general and scalable approach to chiral C2-substituted monocyclic azetidines using the readily available and inexpensive chiral auxiliary, (R)- or (S)-tert-butanesulfinamide. The key steps involve the condensation of the chiral auxiliary with a 1,3-bielectrophile, diastereoselective addition of an organometallic reagent, and subsequent intramolecular cyclization.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of enantiopure 2-azetidine derivatives.
Experimental Protocols
Step 1: Synthesis of N-tert-Butanesulfinyl-3-chloropropanimine
-
Materials: 3-Chloropropanal (1.0 eq), (R)-tert-butanesulfinamide (1.0 eq), Copper(II) sulfate (anhydrous, 2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous copper(II) sulfate in dichloromethane, add (R)-tert-butanesulfinamide.
-
Add 3-chloropropanal dropwise to the mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
The resulting solution containing the crude N-tert-butanesulfinyl-3-chloropropanimine is used directly in the next step without purification, as the product is sensitive to concentration.[1]
-
Step 2: Diastereoselective Grignard Addition to Form Chiral Chlorosulfinamide
-
Materials: Solution of N-tert-butanesulfinyl-3-chloropropanimine in DCM (from Step 1), Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq), Tetrahydrofuran (THF).
-
Procedure:
-
Cool the solution of the crude sulfinimine in DCM to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the Grignard reagent in THF dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude chlorosulfinamide can be purified by flash column chromatography or used directly in the next step for a more streamlined process on a larger scale.[1]
-
Step 3: Intramolecular Cyclization to N-Sulfinyl-2-substituted Azetidine
-
Materials: Crude or purified chiral chlorosulfinamide (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.5 eq), Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride in DMF at 0 °C under an inert atmosphere, add a solution of the chlorosulfinamide in DMF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-sulfinyl-2-substituted azetidine. The diastereomers can often be separated at this stage.[1]
-
Step 4: Deprotection of the N-Sulfinyl Group
-
Materials: N-Sulfinyl-2-substituted azetidine (1.0 eq), HCl in 1,4-dioxane (4 M solution, 2.0 eq).
-
Procedure:
-
Dissolve the N-sulfinyl azetidine in a minimal amount of methanol or diethyl ether.
-
Add the HCl solution in 1,4-dioxane dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
The azetidine hydrochloride salt typically precipitates from the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the enantiopure 2-substituted azetidine hydrochloride.[1]
-
Data Presentation
Table 1: Synthesis of 2-Substituted Azetidines using (R)-tert-Butanesulfinamide
| Entry | R-Group (in R-MgBr) | Yield of Chlorosulfinamide (2 steps) (%) | Diastereomeric Ratio (dr) | Yield of N-Sulfinyl Azetidine (%) | Overall Yield (3 steps) (%) |
| 1 | Phenyl | 75 | 79:21 | 88 | 66 |
| 2 | 4-Methoxyphenyl | 72 | 81:19 | 85 | 61 |
| 3 | Vinyl | 65 | 88:12 | 82 | 53 |
| 4 | Allyl | 70 | 95:5 | 90 | 63 |
| 5 | Methyl | 68 | >95:5 | 85 | 58 |
| 6 | n-Hexyl | 77 | 92:8 | 80 | 62 |
| 7 | Isopropyl | 52 | 87:13 | 75 | 39 |
Data is representative and compiled from literature sources.[1] A gram-scale synthesis of the 2-phenyl derivative demonstrated a 44% overall yield over three steps with a single purification.[1]
Method 2: Strain-Release Functionalization of 1-Azabicyclobutanes
This modern approach provides rapid and modular access to complex, stereopure 2,3-disubstituted azetidines. The strategy relies on the stereospecific ring-opening of enantiopure 1-azabicyclo[1.1.0]butanes (ABBs) with a variety of nucleophiles.
Overall Synthetic Workflow
Caption: Workflow for azetidine synthesis via strain-release.
Experimental Protocols
Step 1 & 2: Synthesis of Enantiopure 1-Azabicyclobutanes (ABBs)
The synthesis of enantiopure ABBs is a multi-step process that begins from simple chiral starting materials. A representative sequence involves the stereoselective synthesis of a chiral dibromoamine precursor followed by a double intramolecular cyclization.
-
Representative Procedure for ABB formation from a dibromoamine precursor:
-
Dissolve the enantiopure dibromoamine precursor in anhydrous diethyl ether and cool to -78 °C under an inert atmosphere.
-
Add methyllithium (MeLi) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate carefully to yield the ABB, which can be stored under inert and basic conditions.
-
Step 3: Strain-Release Functionalization of ABBs
-
Materials: Enantiopure 1-Azabicyclobutane (ABB, 1.0 eq), Nucleophile (e.g., thiol, amine, or carbon nucleophile, 1.5-2.0 eq), appropriate solvent and additives.
-
General Procedure for Nucleophilic Ring Opening:
-
The specific reaction conditions (solvent, temperature, and additives) will vary depending on the nucleophile used.
-
For many nucleophiles, the reaction is promoted by a proton source to activate the ABB.
-
In a typical procedure, the nucleophile is dissolved in a suitable solvent, and the ABB is added.
-
An acid or other promoter may be added, and the reaction is stirred at the appropriate temperature until completion.
-
Workup involves quenching the reaction, extraction, and purification by column chromatography to yield the enantiopure 2,3-disubstituted azetidine.
-
Data Presentation
Table 2: Strain-Release Functionalization of a Chiral 1-Azabicyclobutane
| Entry | Nucleophile | Product (2,3-Disubstituted Azetidine) | Yield (%) | Diastereoselectivity |
| 1 | Thiophenol | 2-Substituted-3-phenylthio-azetidine | 85 | >20:1 |
| 2 | Aniline | 2-Substituted-3-anilino-azetidine | 78 | >20:1 |
| 3 | Indole | 2-Substituted-3-(indol-3-yl)-azetidine | 82 | >20:1 |
| 4 | Sodium azide | 2-Substituted-3-azido-azetidine | 90 | >20:1 |
| 5 | Malonate ester | 2-Substituted-3-malonyl-azetidine | 75 | >20:1 |
Data is representative and compiled from literature sources. The high diastereoselectivity is a key feature of this methodology, arising from the stereospecific nature of the ring-opening reaction.
Characterization of Enantiopure 2-Azetidine Derivatives
The synthesized azetidine derivatives should be thoroughly characterized to confirm their structure, purity, and enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and determination of diastereomeric ratios.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of the final products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups.
-
Melting Point and Optical Rotation: These physical properties are useful for characterizing solid, enantiopure compounds.
Conclusion
The protocols detailed in these application notes provide robust and scalable methods for the synthesis of enantiopure 2-azetidine derivatives. The use of a chiral tert-butanesulfinamide auxiliary offers a general and cost-effective route, while the strain-release functionalization of 1-azabicyclobutanes provides a modular and highly diastereoselective approach to more complex azetidines. These methods should empower researchers and drug development professionals to access a wide range of valuable azetidine building blocks for their research and development programs.
References
Application Notes and Protocols: Protecting Group Strategies for (R)-2-(Azetidin-2-yl)propan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-2-(Azetidin-2-yl)propan-2-ol is a valuable chiral building block in medicinal chemistry, incorporating a strained four-membered azetidine ring. The secondary amine within the azetidine ring is a key site for synthetic modification, but its nucleophilicity and basicity necessitate the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. The choice of a protecting group is critical, as the inherent ring strain of azetidines can lead to undesired ring-opening or decomposition pathways, particularly under harsh acidic or basic conditions.[1][2] This document provides a detailed overview of common protecting group strategies, including experimental protocols and data for the protection and deprotection of the azetidine nitrogen.
Key Protecting Group Strategies
The selection of an appropriate protecting group depends on the overall synthetic route, particularly the conditions required for subsequent transformations and the desired orthogonality. The most common and effective protecting groups for the azetidine nitrogen are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups due to its ease of installation and its clean, acid-labile removal.[3] It is stable to a wide range of non-acidic conditions, making it suitable for many synthetic transformations. However, the strong acidic conditions typically required for its removal must be carefully considered due to the potential instability of the azetidine ring.[1]
Experimental Protocols:
Protocol 1: N-Boc Protection This protocol is adapted from standard procedures for amine protection.[3]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (Et3N, 1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.
Protocol 2: N-Boc Deprotection (Acidic Cleavage) This protocol uses trifluoroacetic acid (TFA), a common reagent for Boc removal.[4][5]
-
Reaction Setup: Dissolve the N-Boc protected this compound (1.0 equiv.) in DCM (approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equiv., often as a 20-50% solution in DCM) dropwise.[5]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
Purification: Dissolve the residue in a minimal amount of solvent and either precipitate the product as a salt (e.g., by adding diethyl ether) or neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent. Further purification may be required.
Benzyl Dikarbonat (Cbz) Group
The Cbz group offers an orthogonal protection strategy to the acid-labile Boc group. It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[6] This makes it an excellent choice when acid-sensitive functionalities are present in the molecule or when subsequent reaction steps require acidic conditions.[7]
Experimental Protocols:
Protocol 3: N-Cbz Protection This protocol is based on the Schotten-Baumann reaction conditions.[6]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a biphasic mixture of an organic solvent (e.g., DCM or THF) and aqueous NaHCO₃ solution (10%, approx. 0.2 M).
-
Reagent Addition: Cool the vigorously stirred mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Separate the organic layer. Wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the N-Cbz protected azetidine.
Protocol 4: N-Cbz Deprotection (Hydrogenolysis) This is the standard method for Cbz group removal.[6]
-
Reaction Setup: Dissolve the N-Cbz protected azetidine (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the solution.
-
Reaction: Stir the suspension under a hydrogen atmosphere (H₂ balloon or Parr hydrogenator, 1-3 atm) at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate in vacuo to yield the deprotected amine, which is often pure enough for subsequent steps.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, providing orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[8] Its stability towards acids makes it particularly useful in solid-phase peptide synthesis and when harsh acidic conditions are required elsewhere in the synthesis.[9]
Experimental Protocols:
Protocol 5: N-Fmoc Protection This protocol uses Fmoc-Cl as the protecting agent.[9][10]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of 1,4-dioxane and aqueous 10% Na₂CO₃ solution.
-
Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv.) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 6: N-Fmoc Deprotection (Base-mediated) This protocol uses a solution of piperidine in an aprotic polar solvent.[8]
-
Reaction Setup: Dissolve the N-Fmoc protected azetidine (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to create a 20% (v/v) mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically very fast, often completing within 30 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture in vacuo to remove DMF and piperidine. The resulting dibenzofulvene-piperidine adduct and the free amine can be separated by chromatography or extraction.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the protection and deprotection of secondary amines, which are applicable to this compound. Yields are representative and may vary based on scale and substrate purity.
Table 1: Protection Reaction Conditions
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Citation(s) |
| Boc | Boc₂O | Et₃N or DMAP | DCM or THF | 0 to RT | 12 - 24 | >90 | [3] |
| Cbz | Cbz-Cl | NaHCO₃ (aq) | DCM / H₂O | 0 to RT | 4 - 12 | >90 | [6] |
| Fmoc | Fmoc-Cl | Na₂CO₃ (aq) | Dioxane / H₂O | 0 to RT | 4 - 8 | >90 | [10][11] |
Table 2: Deprotection Reaction Conditions
| Protecting Group | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Citation(s) |
| Boc | TFA (20-50%) | DCM | 0 to RT | 1 - 3 | >95 | [4][5] |
| Cbz | H₂ (1 atm), 10% Pd/C | MeOH or EtOAc | RT | 2 - 16 | >95 | [6] |
| Fmoc | 20% Piperidine | DMF | RT | 0.2 - 1 | >95 | [8] |
Visualization of Protecting Group Strategy
The selection of a protecting group is a critical decision in a synthetic plan. The following workflow diagram illustrates the logical process for choosing an appropriate strategy based on the required downstream reaction conditions.
Caption: Workflow for selecting an N-protecting group for azetidines.
Conclusion
The successful synthesis and derivatization of this compound relies on a robust protecting group strategy. The Boc, Cbz, and Fmoc groups each offer distinct advantages in terms of stability and cleavage conditions, allowing for orthogonal approaches in complex synthetic routes. Careful consideration of downstream reaction conditions and the inherent strain of the azetidine ring is paramount for selecting the optimal protecting group, ensuring high yields and minimizing side reactions. The protocols and data presented here provide a comprehensive guide for researchers in the rational design and execution of their synthetic strategies.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-2-(Azetidin-2-yl)propan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-(Azetidin-2-yl)propan-2-ol from a racemic mixture. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of 2-(Azetidin-2-yl)propan-2-ol?
A1: The most common methods for resolving racemic 2-(Azetidin-2-yl)propan-2-ol are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase to separate the enantiomers.
Q2: Which chiral resolving agent is best for the diastereomeric salt formation of a chiral amine like 2-(Azetidin-2-yl)propan-2-ol?
A2: The choice of resolving agent is crucial and often requires screening. For basic compounds like 2-(Azetidin-2-yl)propan-2-ol, chiral acids are used. Commonly effective resolving agents for amines include:
-
(+)-Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-D-tartaric acid)[1][2][3]
-
(-)-Mandelic acid
-
(+)-Camphorsulfonic acid
The selection depends on the specific solubility characteristics of the resulting diastereomeric salts in various solvents.
Q3: Can I resolve a tertiary alcohol like 2-(Azetidin-2-yl)propan-2-ol using enzymatic methods?
A3: Yes, it is possible, but it can be challenging. Tertiary alcohols are generally less reactive in enzymatic acylations due to steric hindrance around the hydroxyl group.[4] However, certain lipases, such as Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B), have shown success in the kinetic resolution of some tertiary alcohols.[4][5][6][7][8] Optimization of the enzyme, acyl donor, and solvent is critical.
Q4: What type of chiral HPLC column is suitable for separating the enantiomers of 2-(Azetidin-2-yl)propan-2-ol?
A4: For polar compounds containing amino and hydroxyl groups, polysaccharide-based chiral stationary phases (CSPs) are often a good starting point. Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA) are widely used for a broad range of chiral separations.[9][10][11][12][13] The choice of mobile phase (normal phase, reversed-phase, or polar organic) will also significantly impact the separation.
Troubleshooting Guides
Diastereomeric Salt Formation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - The diastereomeric salts are too soluble in the chosen solvent.- The concentration of the salt is too low. | - Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Cool the solution to a lower temperature.- Add an anti-solvent. |
| Both diastereomers crystallize | - The solubilities of the two diastereomeric salts are very similar in the chosen solvent.- The solution is supersaturated with respect to both salts. | - Screen different solvents and solvent mixtures to maximize the solubility difference.[12]- Optimize the crystallization temperature.- Use seeding with crystals of the desired diastereomer to induce selective crystallization. |
| Low enantiomeric excess (ee) of the resolved amine | - Incomplete separation of the diastereomeric salts.- Co-crystallization of the undesired diastereomer. | - Perform multiple recrystallizations of the diastereomeric salt to improve purity.- Slowly cool the solution to promote the formation of well-defined crystals.- Ensure the molar ratio of the resolving agent is optimized. |
| Difficulty regenerating the free amine from the salt | - Incomplete neutralization of the salt.- The free amine is soluble in the aqueous layer during extraction. | - Ensure complete basification of the salt solution (check pH).- Use a suitable organic solvent for extraction, or perform multiple extractions.- Consider using a continuous liquid-liquid extractor for amines with some water solubility. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity | - The enzyme is not active under the reaction conditions (solvent, temperature).- The tertiary alcohol is a poor substrate for the selected lipase due to steric hindrance.[4]- Enzyme denaturation. | - Screen different lipases (e.g., CAL-A, CAL-B, Pseudomonas cepacia lipase).[5][7][8]- Optimize the solvent; non-polar organic solvents like hexane or MTBE are often suitable.[7]- Adjust the temperature; lipases typically work well between 30-50°C.- Ensure the enzyme is not denatured by extreme pH or temperature. |
| Low enantioselectivity (low ee) | - The enzyme does not effectively discriminate between the two enantiomers.- The reaction has proceeded beyond 50% conversion. | - Screen different enzymes and acyl donors (e.g., vinyl acetate, isopropenyl acetate).- Monitor the reaction progress carefully and stop it at or near 50% conversion for optimal ee of both the product and the remaining substrate.- Lowering the reaction temperature can sometimes improve enantioselectivity. |
| Difficult separation of the acylated product and unreacted alcohol | - Similar polarities of the ester and the alcohol. | - Use column chromatography with an appropriate solvent system for separation.- Consider derivatizing the remaining alcohol to facilitate separation. |
Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomers | - The chosen chiral stationary phase (CSP) is not suitable for the analyte.- The mobile phase composition is not optimal. | - Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).[10][14]- For polysaccharide columns, try different mobile phase modes: normal phase (e.g., hexane/isopropanol), polar organic (e.g., methanol or ethanol), or reversed-phase (e.g., acetonitrile/water).[9][12][13]- Add acidic or basic modifiers (e.g., trifluoroacetic acid for acids, diethylamine for bases) to the mobile phase to improve peak shape and resolution. |
| Poor peak shape (tailing or fronting) | - Secondary interactions between the analyte and the silica support.- Inappropriate mobile phase pH or ionic strength. | - Add a mobile phase modifier (acid or base) to suppress ionization of the analyte and silanol groups.- For basic analytes like 2-(azetidin-2-yl)propan-2-ol, adding a small amount of a basic modifier like diethylamine is often effective. |
| Inconsistent retention times | - Incomplete column equilibration.- Fluctuation in mobile phase composition or column temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Use a column thermostat to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. |
Data Presentation
The following tables present representative data for the purification of chiral amino alcohols, which can be used as a starting point for the optimization of the purification of this compound.
Table 1: Representative Data for Diastereomeric Salt Resolution of Chiral Amines
| Chiral Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) | Reference |
| Sertraline | D-Tartaric Acid | Water/Ethanol | - | >99 | [1] |
| Racemic Amine | Mandelic Acid | Isopropanol | 48 | 70 | [15] |
| Racemic Amine | Di-p-toluoyl-D-tartaric acid | Methanol | 49 | 37 | [15] |
Table 2: Representative Data for Enzymatic Kinetic Resolution of Chiral Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Unreacted Alcohol ee (%) | Reference |
| 1-Phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | Heptane | ~50 | >99 | >99 | [16] |
| Racemic β-amino alcohol | Candida antarctica Lipase B | Isopropenyl Acetate | Diisopropyl ether | 48 | 98 | 96 | [5] |
| Racemic tertiary alcohol | Candida antarctica Lipase A | Vinyl Butyrate | Heptane | 45 | 96 | - | [8] |
Table 3: Representative Data for Chiral HPLC Separation of Chiral Amines/Alcohols
| Analyte | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Chiral pyrazoline | Chiralpak® IA | Isopropanol/Hexane (5:95) | 0.5 | 287 | [9] |
| Chiral allylic alcohol | Chiralpak® IA | Hexane/2-Propanol (10:1) | 1.0 | - | [11] |
| Chiral β-blocker | Chiralcel® OD-H | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 220 | - |
Note: The conditions and results in these tables are for analogous compounds and will likely require optimization for 2-(Azetidin-2-yl)propan-2-ol.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation
-
Salt Formation: Dissolve one equivalent of racemic 2-(azetidin-2-yl)propan-2-ol in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary. Slowly add the resolving acid solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystals.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a suitable solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation of the Enantiomer: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-(azetidin-2-yl)propan-2-ol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
-
Reaction Setup: To a flask, add the racemic 2-(azetidin-2-yl)propan-2-ol, a suitable organic solvent (e.g., hexane, MTBE), and the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).
-
Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B, typically 10-50% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separation: Remove the solvent under reduced pressure. The resulting mixture contains the acylated enantiomer and the unreacted enantiomer of the alcohol. Separate these two compounds using column chromatography on silica gel.
-
Deprotection (if necessary): If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis (e.g., using K₂CO₃ in methanol) to yield the free alcohol.
-
Analysis: Determine the enantiomeric excess of both the separated product and the unreacted starting material by chiral HPLC.
Protocol 3: General Procedure for Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase, for example, a polysaccharide-based column like Chiralpak® IA or Chiralcel® OD-H.
-
Mobile Phase Preparation: Prepare the mobile phase. For a normal phase separation, this could be a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine).
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram.
-
Determination of Enantiomeric Excess (ee): Calculate the ee using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipase/H2SO4-Cocatalyzed Dynamic Kinetic Resolution of Alcohols in Pickering Emulsion | CiNii Research [cir.nii.ac.jp]
- 7. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of enantiomers of chiral weak acids with polysaccharide-based chiral columns and aqueous-organic mobile phases in high-performance liquid chromatography: Typical reversed-phase behavior? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of (R)-2-(Azetidin-2-yl)propan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-2-(Azetidin-2-yl)propan-2-ol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: While a specific, high-yield protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing substituted azetidines. A common strategy involves the cyclization of a suitable acyclic precursor containing the required stereocenter. One potential route is the intramolecular cyclization of a protected (R)-4-amino-5-methyl-5-hydroxy-hexan-2-ol derivative. The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring.[1]
Q2: What are the critical parameters affecting the yield and purity of the final product?
A2: Several factors can significantly influence the outcome of the synthesis:
-
Choice of Protecting Groups: The selection of appropriate protecting groups for the amine and hydroxyl functionalities is crucial to prevent side reactions.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical for promoting the desired intramolecular cyclization over competing intermolecular reactions.
-
Purification Method: The final purity is highly dependent on the chosen purification technique, such as column chromatography or distillation.
Q3: What are the expected side reactions during the synthesis?
A3: Common side reactions in azetidine synthesis include:
-
Polymerization: Intermolecular reactions can lead to the formation of oligomers or polymers instead of the desired four-membered ring.
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the cyclization.
-
Formation of Isomers: Inadequate stereochemical control can lead to the formation of the (S)-enantiomer or diastereomers if other stereocenters are present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the expected reaction time, consider increasing the temperature or adding more reagent. | Drive the reaction to completion and increase product formation. |
| Incorrect base or solvent | The choice of base and solvent is critical for the cyclization step. A strong, non-nucleophilic base is often required. The solvent should be inert and able to dissolve the reactants. Experiment with different base/solvent combinations. | Optimize the reaction conditions to favor intramolecular cyclization. |
| Degradation of product | The azetidine ring can be unstable under certain conditions (e.g., strong acid or high temperature). Ensure that the workup and purification steps are performed under mild conditions. | Minimize product loss during isolation and purification. |
| Inefficient purification | The product may be lost during purification. Optimize the purification method (e.g., column chromatography conditions, distillation parameters) to improve recovery. | Increase the isolated yield of the pure product. |
Problem 2: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side reactions | Analyze the impurities by NMR, MS, or other spectroscopic techniques to identify their structures. This can provide insight into the side reactions occurring. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize these side reactions. | Reduce the formation of byproducts and improve the purity of the final product. |
| Incomplete removal of starting materials or reagents | Improve the purification process. For column chromatography, try a different solvent system or a longer column. For distillation, use a fractional distillation setup. | Obtain a final product with higher purity. |
| Contamination from equipment | Ensure all glassware and equipment are thoroughly cleaned and dried before use. | Prevent contamination of the reaction mixture. |
Experimental Protocols
General Procedure for the Synthesis of a 2-Substituted Azetidine via Intramolecular Cyclization
-
Protection of the Precursor: A suitable starting material, such as an amino alcohol, is protected with appropriate protecting groups for the amine and alcohol functionalities.
-
Activation of the Leaving Group: A hydroxyl group at the 4-position relative to the amine is converted into a good leaving group, typically a tosylate or mesylate.
-
Cyclization: The protected and activated precursor is treated with a strong, non-nucleophilic base (e.g., sodium hydride) in an inert solvent (e.g., THF) to induce intramolecular cyclization. The reaction is typically performed at room temperature or with gentle heating.
-
Deprotection: The protecting groups on the azetidine nitrogen and any other functionalities are removed under appropriate conditions to yield the final product.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation.
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: General experimental workflow for azetidine synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Optimization of reaction conditions for azetidine ring formation
Welcome to the technical support center for the optimization of azetidine ring formation. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this strained four-membered heterocycle.
Troubleshooting Guide
This guide addresses specific issues that may arise during azetidine synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: My intramolecular cyclization to form the azetidine ring is resulting in low to no yield of the desired product. What are the likely causes and how can I improve the yield?
Potential Causes & Solutions:
-
Unfavorable Ring Strain: The high ring strain of the azetidine ring can make its formation energetically unfavorable.[1][2][3]
-
Solution: Carefully select reaction conditions that favor the kinetics of the 4-exo-tet cyclization. This includes optimizing the base, solvent, and temperature. For instance, in iodocyclization of homoallylamines, using iodine and sodium bicarbonate in acetonitrile can promote the formation of 2-(iodomethyl)azetidine derivatives.[1][4]
-
-
Competing Side Reactions: Formation of larger, more stable rings (e.g., pyrrolidines) or intermolecular reactions can compete with azetidine formation.[4]
-
Solution: The choice of substrate and reaction conditions can influence the regioselectivity. For example, La(OTf)₃ has been shown to be an excellent catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to favor azetidine formation.[5][6] The nature of substituents on the starting material can also direct the cyclization pathway.[4]
-
-
Poor Leaving Group: The leaving group on the carbon electrophile may not be sufficiently reactive.
-
Solution: Convert hydroxyl groups to better leaving groups like mesylates or tosylates. Alternatively, using halides (e.g., bromo or iodo derivatives) can facilitate the nucleophilic attack by the amine.[5]
-
-
Inappropriate Base: The base used may not be strong enough to deprotonate the amine or may cause side reactions.
Question 2: I am observing significant formation of byproducts, such as pyrrolidines or oligomers. How can I minimize these?
Potential Causes & Solutions:
-
Reaction Concentration: High concentrations can favor intermolecular reactions leading to oligomerization.
-
Solution: Employ high-dilution conditions to favor intramolecular cyclization. This can be achieved by slow addition of the substrate to the reaction mixture.
-
-
Thermodynamic vs. Kinetic Control: The formation of a five-membered pyrrolidine ring is often thermodynamically more favorable than the four-membered azetidine ring.
-
Substrate Stereochemistry: The stereochemistry of the starting material can influence the cyclization pathway.
Question 3: My [2+2] cycloaddition reaction is not proceeding as expected. What are the key parameters to optimize?
Potential Causes & Solutions:
-
Photochemical Conditions: For photocycloadditions (aza Paternò-Büchi reaction), the light source, wavelength, and reaction time are critical.[8][9][10]
-
Substrate Reactivity: The electronic properties of the imine and alkene components are crucial for successful cycloaddition.
-
Solution: The use of activated imines or alkenes can facilitate the reaction. For instance, N-sulfamoyl fluoride substituents on acyclic imines have been shown to generate reactive triplet imines that readily undergo [2+2] cycloaddition.[8]
-
-
Catalyst Choice: For metal-catalyzed [2+2] cycloadditions, the choice of metal and ligands is paramount.
-
Solution: Copper and silver catalysts have been used for thermal and catalyzed [2+2] cycloadditions of imines to methylenecyclopropane derivatives.[11] Screening different catalysts and ligands is often necessary to find the optimal system for a given substrate pair.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing azetidine rings?
A1: The most common methods include:
-
Intramolecular cyclization: This is a widely used method involving the formation of a C-N bond through nucleophilic substitution, where an amine attacks an electrophilic carbon center within the same molecule.[5][12]
-
[2+2] Cycloaddition: This reaction, particularly the aza Paternò-Büchi reaction, involves the cycloaddition of an imine and an alkene to form the azetidine ring.[8][9][12]
-
Ring expansion of aziridines: Aziridines can be converted to azetidines under certain conditions.[12][13]
-
Reduction of β-lactams (azetidin-2-ones): The reduction of the carbonyl group of a β-lactam is a straightforward method to obtain the corresponding azetidine.[4][12][14]
Q2: How does ring strain affect the stability and reactivity of azetidines?
A2: Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which makes them more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts.[2] This strain is a double-edged sword: it makes their synthesis challenging but also renders them useful synthetic intermediates for ring-opening and ring-expansion reactions.[2][3][4]
Q3: What are some common catalysts used in azetidine synthesis?
A3: A variety of catalysts can be employed, depending on the reaction type:
-
Lewis Acids: Lanthanide triflates like La(OTf)₃ and Sc(OTf)₃ are effective in promoting the intramolecular aminolysis of epoxides.[5][6][15]
-
Transition Metals: Palladium, copper, and tantalum catalysts have been utilized in various C-H amination and cycloaddition reactions to form azetidines.[2][4][11]
-
Photocatalysts: Iridium(III) complexes are used in visible-light-mediated aza Paternò-Büchi reactions.[2]
Q4: Can you provide a general starting point for optimizing a new azetidine-forming reaction?
A4: A good starting point is to screen a variety of solvents with different polarities (e.g., CH₂Cl₂, MeCN, THF, DCE) and a range of temperatures (e.g., room temperature, 0 °C, and reflux).[6] If the reaction is catalyzed, screening different catalysts and catalyst loadings is also crucial. For base-mediated reactions, a selection of common organic and inorganic bases should be tested. Careful monitoring of the reaction by techniques like TLC or LC-MS will help in identifying promising conditions for further optimization.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Aza-Michael Addition to form a Substituted Azetidine. [7]
| Entry | Base/Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU | MeCN | 65 | 16 | 46 |
| 2 | - | MeCN | 65 | 16 | - |
| 3 | LiF | MeCN | 65 | 16 | - |
| 4 | LiCl | MeCN | 65 | 16 | - |
| 5 | Cs₂CO₃ | MeCN | 65 | 16 | - |
Table 2: Optimization of La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine. [6]
| Entry | Solvent | Temperature | Time (h) | Yield of Azetidine (%) | Azetidine:Pyrrolidine Ratio |
| 1 | DCE | Reflux | 2.5 | 81 | >20:1 |
| 2 | Benzene | Reflux | 2.5 | 71 | 11:1 |
| 3 | MeCN | Reflux | 2.5 | 58 (incomplete) | >20:1 |
| 4 | THF | Reflux | 2.5 | 39 (incomplete) | >20:1 |
Experimental Protocols
General Procedure for the Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents: [15]
To a mixture of Sc(OTf)₃ (9.8 mg, 10 mol %), azetidine trichloroacetimide ester (0.20 mmol), nucleophile (0.30 mmol), and 4Å molecular sieves (100 mg, activated under flame drying for 10 min prior to use) was added dry CH₂Cl₂ (1.5 mL) at 35 °C under an argon atmosphere. The reaction was monitored by TLC. Upon complete consumption of the starting azetidine (approximately 12 hours), the solvent was removed under reduced pressure. The residue was then purified by chromatography on a silica gel column to afford the desired product.
General Procedure for Iodocyclization of Homoallylamines: [1]
To a solution of the homoallylamine (1 equiv.) in acetonitrile (50 mL) at 0 °C, was added sodium bicarbonate (5 equiv.) followed by iodine (3 equiv.). The reaction mixture was stirred for 16 hours while allowing it to warm to room temperature. After completion, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The mixture was then washed with brine (3 x 10 mL) and water (3 x 10 mL), and the product was extracted with diethyl ether (3 x 20 mL). The combined organic layers were dried, filtered, and concentrated to yield the crude product, which was then purified as necessary.
Visualizations
Caption: General experimental workflow for azetidine synthesis via intramolecular cyclization.
Caption: Troubleshooting decision tree for low-yield azetidine ring formation reactions.
Caption: Simplified pathway for azetidine synthesis from a γ-amino alcohol.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. Synthesis of Azetidines [manu56.magtech.com.cn]
- 13. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azetidine - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Protecting Groups from Chiral Azetidines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of common nitrogen protecting groups from chiral azetidines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deprotection of N-Boc, N-Cbz, N-Bn, and N-PMB protected chiral azetidines.
N-Boc Deprotection
Issue 1: Incomplete deprotection or sluggish reaction.
-
Possible Cause: Insufficient acid strength or concentration. While the tert-butoxycarbonyl (Boc) group is acid-labile, incomplete protonation can lead to a slow reaction.
-
Solution:
-
Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in a chlorinated solvent like dichloromethane (DCM).
-
Consider using a stronger acid system, such as HCl in 1,4-dioxane or diethyl ether. Ensure the reagents are fresh, as the concentration of HCl in solution can decrease over time.
-
For substrates with acid-sensitive functionalities, a milder but effective option is using oxalyl chloride in methanol.[1]
-
Issue 2: Azetidine ring opening.
-
Possible Cause: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack, especially when the nitrogen is protonated under strongly acidic conditions.[2] However, studies have shown that the azetidine ring is remarkably stable even under harsh acidic conditions like 90:5:5 TFA/TIS/CH2Cl2.[3] Ring opening is more likely if the azetidine ring is activated, for example, by an adjacent electron-withdrawing group or in the presence of strong nucleophiles.
-
Solution:
-
Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.
-
Use the minimum effective concentration of acid and reaction time necessary for complete deprotection. Monitor the reaction closely by TLC or LC-MS.
-
If ring-opening persists, consider a non-acidic deprotection method if applicable to your overall synthetic strategy, though this is less common for N-Boc.
-
Issue 3: Racemization of the chiral center.
-
Possible Cause: While less common for N-Boc deprotection under standard acidic conditions, prolonged exposure to strong acid or elevated temperatures could potentially lead to racemization, especially if the chiral center is adjacent to a group that can stabilize a carbocation or carbanion.
-
Solution:
-
Keep reaction times to a minimum and maintain low temperatures.
-
After deprotection, neutralize the reaction mixture promptly but carefully to avoid prolonged exposure to strong acid.
-
N-Cbz Deprotection
Issue 1: Catalyst poisoning or inactivation during hydrogenolysis.
-
Possible Cause: The amine product of the deprotection can coordinate to the palladium catalyst, reducing its activity.[4] Sulfur-containing compounds in the substrate or from previous steps can also act as catalyst poisons.
-
Solution:
-
Use a higher catalyst loading (e.g., 10-20 mol% Pd/C).
-
Consider using a different palladium source, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more resistant to poisoning.
-
Perform the reaction in the presence of a mild acid (e.g., acetic acid or HCl) to protonate the product amine and prevent it from coordinating to the catalyst.
-
Ensure the substrate is free from sulfur-containing impurities.
-
Issue 2: Incomplete reaction with transfer hydrogenation.
-
Possible Cause: The hydrogen donor may not be efficient enough, or the reaction conditions may not be optimal.
-
Solution:
-
Common hydrogen donors for transfer hydrogenation include ammonium formate, formic acid, and cyclohexene.[5][6] Ensure the donor is used in sufficient excess.
-
The choice of solvent can be critical. Protic solvents like methanol or ethanol are often effective.
-
The reaction temperature may need to be optimized. Gentle heating can sometimes improve the reaction rate.
-
N-Benzyl Deprotection
Issue 1: Difficulty in cleaving the N-benzyl group.
-
Possible Cause: The N-benzyl bond is generally stable, and its cleavage can be challenging, especially in complex molecules.
-
Solution:
-
For hydrogenolysis, high pressure and/or high temperature may be required.[4] The use of a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) can facilitate the reaction under milder conditions.[4][7]
-
Oxidative methods using reagents like CAN or DDQ are generally not effective for N-benzyl groups unless they are activated (e.g., a PMB group).
-
Alternative reductive methods, such as using sodium in liquid ammonia, can be employed, but these conditions are harsh and may not be compatible with other functional groups.
-
N-PMB Deprotection
Issue 1: Incomplete oxidative cleavage.
-
Possible Cause: Insufficient oxidant or suboptimal reaction conditions.
-
Solution:
-
Ensure at least a stoichiometric amount of the oxidant (CAN or DDQ) is used. An excess is often required.
-
The reaction is typically performed in a mixture of an organic solvent (e.g., acetonitrile or DCM) and water at room temperature or 0 °C.[8]
-
For sluggish reactions, gentle heating may be necessary, but this should be done with caution to avoid side reactions.
-
Issue 2: Formation of byproducts.
-
Possible Cause: The p-anisaldehyde byproduct can sometimes react with the deprotected amine or other nucleophiles in the reaction mixture.
-
Solution:
-
The addition of a scavenger, such as a thiol, can trap the aldehyde byproduct.[8]
-
Careful purification by chromatography is often necessary to remove any byproducts.
-
Frequently Asked Questions (FAQs)
Q1: How can I avoid ring-opening of the azetidine during deprotection?
A1: The azetidine ring is generally stable to many deprotection conditions. For acid-labile groups like N-Boc, using the mildest effective acidic conditions (e.g., lower temperature, shorter reaction time) is recommended. For hydrogenolysis of N-Cbz or N-Bn, the conditions are typically neutral and pose a low risk of ring opening. Oxidative deprotection of N-PMB is also generally mild towards the azetidine ring. Studies have shown that even under strongly acidic conditions (e.g., high concentrations of TFA), the azetidine ring in certain contexts remains intact.[3]
Q2: Is there a risk of racemization at the chiral centers of the azetidine during deprotection?
A2: The risk of racemization depends on the position and nature of the chiral center and the deprotection conditions. For chiral centers at the 2- or 3-position of the azetidine ring, racemization is generally not a major concern under standard deprotection conditions. However, prolonged exposure to harsh conditions (strong acid or base, high temperatures) should be avoided. It is always advisable to verify the enantiomeric purity of the product after deprotection.
Q3: How can I achieve orthogonal deprotection if my chiral azetidine has multiple protecting groups?
A3: Orthogonal deprotection relies on using protecting groups that can be removed under different, non-interfering conditions. For chiral azetidines, a common strategy is:
-
N-Boc: Removed with acid (e.g., TFA).
-
N-Cbz: Removed by hydrogenolysis (H₂/Pd/C).
-
N-PMB: Removed by oxidation (e.g., CAN or DDQ).[8]
-
Ester protecting groups (e.g., methyl, ethyl): Removed by saponification (e.g., LiOH, NaOH).
This allows for the selective removal of one protecting group while the others remain intact.
Q4: What is the best method for removing an N-Cbz group in the presence of other reducible functional groups?
A4: If your molecule contains other functional groups that are sensitive to standard hydrogenolysis (e.g., alkenes, alkynes, nitro groups), catalytic transfer hydrogenation can sometimes offer better chemoselectivity. By carefully choosing the hydrogen donor and reaction conditions, it may be possible to selectively remove the N-Cbz group. Alternatively, non-reductive cleavage methods, although less common for N-Cbz, could be explored if standard methods fail.
Q5: My N-Boc deprotection with TFA is giving me a dark-colored reaction mixture. What is causing this and how can I prevent it?
A5: The tert-butyl cation generated during N-Boc deprotection is a reactive electrophile that can cause side reactions, leading to colored impurities. This is particularly problematic with electron-rich aromatic substrates. The use of a scavenger, such as triisopropylsilane (TIS) or thioanisole, can trap the tert-butyl cation and prevent these side reactions, resulting in a cleaner reaction.
Data Presentation
Table 1: Comparison of Deprotection Conditions for N-Boc Protected Chiral Azetidines
| Reagent/Conditions | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| 20-50% TFA | DCM | 0 - RT | 0.5 - 2 h | >90 | Standard method; scavengers like TIS may be needed. |
| 4M HCl in Dioxane | Dioxane | 0 - RT | 1 - 4 h | >90 | Can be more convenient than TFA for salt formation. |
| Oxalyl Chloride/MeOH | Methanol | RT | 1 - 4 h | up to 90 | Mild conditions, suitable for acid-sensitive substrates.[1] |
Table 2: Comparison of Deprotection Conditions for N-Cbz Protected Chiral Azetidines
| Reagent/Conditions | Solvent | Temperature (°C) | Pressure | Typical Reaction Time | Yield (%) | Notes |
| H₂, 10% Pd/C | MeOH/EtOH | RT | 1 atm | 2 - 16 h | >95 | Most common method; catalyst poisoning can be an issue. |
| Ammonium Formate, 10% Pd/C | MeOH | RT - 60 | N/A | 1 - 6 h | >90 | Transfer hydrogenation; avoids use of H₂ gas.[5] |
| H₂, Pd(OH)₂/C | EtOH | RT | 1 atm | 2 - 12 h | >95 | Pearlman's catalyst; more resistant to poisoning. |
Table 3: Comparison of Deprotection Conditions for N-Benzyl Protected Chiral Azetidines
| Reagent/Conditions | Solvent | Temperature (°C) | Pressure | Typical Reaction Time | Yield (%) | Notes |
| H₂, 10% Pd/C | MeOH/EtOH | RT - 50 | 1 - 50 atm | 12 - 48 h | Variable | Can be sluggish; higher pressure/temperature may be needed. |
| H₂, 10% Pd/C, Nb₂O₅/C | MeOH | RT | 1 atm | 1 - 6 h | >90 | Niobic acid co-catalyst accelerates the reaction.[4][7] |
Table 4: Comparison of Deprotection Conditions for N-PMB Protected Chiral Azetidines
| Reagent/Conditions | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| CAN (2-3 eq.) | MeCN/H₂O | 0 - RT | 0.5 - 2 h | >85 | Common oxidative method. |
| DDQ (1.5-2 eq.) | DCM/H₂O | 0 - RT | 1 - 4 h | >85 | Milder alternative to CAN for some substrates.[8] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA/DCM
-
Dissolve the N-Boc protected chiral azetidine in dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise. If the substrate is sensitive to the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (1.5 equivalents).
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) to remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized by partitioning between an organic solvent (e.g., DCM or EtOAc) and a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the deprotected azetidine.
Protocol 2: N-Cbz Deprotection via Hydrogenolysis
-
Dissolve the N-Cbz protected chiral azetidine in a suitable solvent such as methanol or ethanol (approx. 0.1 M).
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this process 2-3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.
Protocol 3: N-PMB Deprotection using CAN
-
Dissolve the N-PMB protected chiral azetidine in a mixture of acetonitrile and water (e.g., 9:1 v/v) (approx. 0.05 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ceric ammonium nitrate (CAN) (2-3 equivalents) in water dropwise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected azetidine.
Visualizations
Caption: Deprotection workflows for common N-protecting groups on chiral azetidines.
Caption: A logical workflow for troubleshooting common issues in azetidine deprotection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
Analytical methods for determining enantiomeric excess of (R)-2-(Azetidin-2-yl)propan-2-ol
Welcome to the technical support center for the analysis of (R)-2-(Azetidin-2-yl)propan-2-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in determining the enantiomeric excess (ee) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is its determination crucial?
A1: Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. The calculation is: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 . Its determination is critical in drug development because enantiomers of a chiral drug can have different pharmacological, metabolic, and toxicological properties.[1] Regulatory agencies often require that chiral drugs be marketed as single enantiomers.[1]
Q2: What are the primary analytical methods for determining the enantiomeric excess of 2-(Azetidin-2-yl)propan-2-ol?
A2: The most common and effective methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[2] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents is also a viable, often faster, alternative.[1][2][3]
Q3: How do I choose the most suitable analytical method?
A3: The choice depends on several factors including the sample matrix, required sensitivity, available equipment, and whether the method needs to be preparative or purely analytical. Chiral HPLC is highly versatile and the most widely used technique.[4] Chiral GC is very sensitive but may require derivatization of the analyte.[2][5] NMR is very fast and requires no separation but is generally less sensitive than chromatographic methods.[2]
Method Selection Workflow
Caption: A decision tree for selecting an appropriate analytical method.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Q: My enantiomers are co-eluting (no separation). What should I do?
A: Lack of separation is a common issue. A systematic approach is required:
-
Confirm Column Suitability: Ensure you are using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for compounds with alcohol and amine functionalities.[6][7]
-
Screen Mobile Phases: Chiral separations are highly sensitive to mobile phase composition.[6] Screen different modes (Normal Phase, Polar Organic, Reversed-Phase). For normal phase, try mixtures of hexane/isopropanol or hexane/ethanol. For polar organic mode, try pure methanol or ethanol.[7][8]
-
Adjust Mobile Phase Additives: The basic nature of the azetidine ring can cause peak tailing. Adding a small amount (0.1-0.3%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and sometimes resolution.[8]
-
Optimize Temperature: Temperature can drastically alter selectivity.[6] Try running the analysis at different temperatures (e.g., 10°C, 25°C, 40°C). Sometimes cooling the column improves resolution, while other times heating is beneficial.[9]
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates, as this can improve efficiency.[9]
Q: I'm observing poor peak shape (tailing). How can this be resolved?
A: Peak tailing is often caused by secondary interactions between the basic analyte and the stationary phase.
-
Use a Basic Additive: As mentioned above, adding a competitor base like DEA or TEA to the mobile phase is the most effective solution.[8]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Ensure Column Health: A contaminated or old column can lead to poor peak shapes. Flush the column according to the manufacturer's instructions or try a new column.
Q: The elution order of my enantiomers has reversed. Is this normal?
A: Yes, elution order reversal can occur and is typically influenced by the analytical conditions. This phenomenon can be triggered by changes in the mobile phase composition (e.g., type of alcohol used), the additive, or a significant change in column temperature.[6] It is crucial to run a standard of the known (R)-enantiomer to confirm peak identity whenever method parameters are altered.
Troubleshooting Poor HPLC Separation
Caption: A systematic workflow for troubleshooting poor HPLC chiral separations.
Chiral Gas Chromatography (GC)
Q: Is derivatization of 2-(Azetidin-2-yl)propan-2-ol necessary for Chiral GC analysis?
A: It is highly recommended. The molecule contains both a hydroxyl (-OH) and a secondary amine (-NH) group, which are polar. These groups can cause poor peak shape and strong interactions with the column. Derivatization converts these polar groups into less polar, more volatile ones. A common agent is trifluoroacetic anhydride (TFAA), which will react with both the alcohol and the amine.[5]
Q: I'm not getting any separation even after derivatization. What should I try?
A:
-
Verify Derivatization: First, confirm that the derivatization reaction went to completion using a non-chiral column and/or mass spectrometry. Incomplete derivatization can lead to multiple or broad peaks.
-
Select an Appropriate Chiral Column: Cyclodextrin-based columns (e.g., β- or γ-cyclodextrin derivatives) are widely used for separating chiral alcohols and amines and are a good starting point.[10]
-
Optimize Temperature Program: The temperature ramp rate and hold times are critical in GC. A slower temperature ramp can often improve the resolution of closely eluting peaks.
-
Check Carrier Gas Flow: Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is optimal for the column diameter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I've added a chiral solvating agent (CSA), but the proton signals for the enantiomers are not resolved. What is the problem?
A:
-
Insufficient CSA: The molar ratio of the CSA to your analyte is critical. Increase the concentration of the CSA incrementally and monitor the spectrum.
-
Poor Host-Guest Interaction: The chosen CSA may not interact strongly enough or in a geometrically specific way with your molecule to induce a chemical shift difference. You may need to screen different CSAs.
-
Solvent Effects: The solvent plays a crucial role in the diastereomeric complex formation. The spectrum should be acquired in a non-polar, aprotic solvent like CDCl₃ or C₆D₆.
-
Temperature: Lowering the temperature of the NMR experiment can sometimes slow the exchange between complexed and uncomplexed states, leading to better resolution.
Quantitative Data Summary
Table 1: Comparison of Primary Analytical Methods
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Differential interaction with a CSP in the gas phase | Formation of transient diastereomeric complexes |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (mg/mL) |
| Sample Prep | Minimal (dissolve & filter) | Often requires derivatization | Minimal (dissolve in solvent with agent) |
| Analysis Time | 5 - 30 minutes | 10 - 60 minutes | < 5 minutes |
| Key Advantage | High versatility, widely applicable[4] | Excellent sensitivity | Very high speed[2] |
| Key Limitation | Method development can be time-consuming | Derivatization adds complexity | Low sensitivity, potential for peak overlap |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method
This protocol is a starting point for method development. Optimization will be required.
-
Column Selection: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase Preparation:
-
Normal Phase (Recommended Start): n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Filter the mobile phase through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase.
-
Prepare a racemic standard and a sample of the (R)-enantiomer to identify retention times.
-
-
Analysis and Calculation:
Protocol 2: Chiral GC Method with Derivatization
-
Derivatization Procedure:
-
In a vial, dissolve ~1 mg of the analyte in 200 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of Pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Hexane for injection.
-
-
Column Selection: A cyclodextrin-based chiral capillary column (e.g., Hydrodex β-6TBDM).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 5°C/min to 200°C and hold for 5 minutes.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Analysis:
-
Inject a derivatized racemic standard to establish the retention times and separation of the enantiomers.
-
Inject the derivatized sample.
-
Calculate ee (%) using the peak areas from the chromatogram.
-
References
- 1. research.rug.nl [research.rug.nl]
- 2. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 3. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of (R)- and (S)-2-(Azetidin-2-yl)propan-2-ol: A Guide for Researchers
A detailed comparative analysis of the biological activities of the (R) and (S) enantiomers of 2-(Azetidin-2-yl)propan-2-ol is currently limited by the lack of publicly available experimental data directly comparing these two specific molecules. Extensive searches of scientific literature and patent databases did not yield quantitative data on their differential effects. However, based on the well-established pharmacology of related azetidine-containing compounds, it is highly probable that these enantiomers exhibit stereospecific interactions with nicotinic acetylcholine receptors (nAChRs), a critical family of ligand-gated ion channels involved in a multitude of physiological and pathological processes.
This guide provides a framework for the potential biological activities of these enantiomers, drawing on the broader understanding of structure-activity relationships for azetidine derivatives that act as nAChR modulators. The experimental protocols and data presented herein are representative examples derived from studies on analogous compounds and should be considered illustrative until specific data for (R)- and (S)-2-(Azetidin-2-yl)propan-2-ol becomes available.
Likely Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
Azetidine moieties are common structural features in potent and selective ligands for various subtypes of nAChRs. These receptors are implicated in a wide range of central nervous system disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. The stereochemistry of ligands is a crucial determinant of their affinity and efficacy at these receptors. It is a well-documented principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other.
Quantitative Data on Related Azetidine Derivatives
To illustrate the potential differences in biological activity, the following table summarizes hypothetical data based on findings for structurally related nAChR ligands. This data is for illustrative purposes only and does not represent actual experimental results for (R)- and (S)-2-(Azetidin-2-yl)propan-2-ol.
| Parameter | (R)-2-(Azetidin-2-yl)propan-2-ol (Hypothetical) | (S)-2-(Azetidin-2-yl)propan-2-ol (Hypothetical) | Reference Compound (e.g., Sazetidine-A) |
| Binding Affinity (Ki, nM) at α4β2 nAChR | 5.2 | 89.5 | 0.8 |
| Functional Potency (EC50, nM) at α4β2 nAChR | 15.8 | 350.1 | 2.5 |
| Efficacy (% of Acetylcholine max response) | 65% (Partial Agonist) | 20% (Weak Partial Agonist) | 75% (Partial Agonist) |
| Selectivity (Ki α7 / Ki α4β2) | 85 | 30 | 150 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the biological activity of nAChR modulators.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds for specific nAChR subtypes.
Methodology:
-
Membrane Preparation: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) is used.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine for α4β2 or [³H]-A-585539 for α7) and varying concentrations of the test compounds.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Flux Assay)
Objective: To measure the functional activity (agonist, antagonist, or modulator) of the test compounds at specific nAChR subtypes.
Methodology:
-
Cell Culture: Cells stably expressing the nAChR subtype of interest are plated in microplates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compounds are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated, and the EC50 (effective concentration to produce 50% of the maximal response) and efficacy (maximal response relative to a full agonist like acetylcholine) are determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of nAChRs and a typical experimental workflow for evaluating novel ligands.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.
Caption: General experimental workflow for the evaluation of novel nAChR ligands.
(R)-2-(Azetidin-2-yl)propan-2-ol: A Comparative Guide for Chiral Azetidine Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of novel therapeutics. Chiral azetidines have emerged as highly valuable scaffolds in medicinal chemistry, offering a unique combination of structural rigidity, improved physicochemical properties, and diverse synthetic accessibility. This guide provides a comprehensive comparison of (R)-2-(Azetidin-2-yl)propan-2-ol with other relevant chiral azetidine building blocks, supported by experimental data and detailed protocols to inform rational drug design.
Azetidine-containing compounds have demonstrated significant potential in improving metabolic stability, aqueous solubility, and providing unique three-dimensional exit vectors for molecular scaffolding.[1] This has led to their incorporation in a number of approved drugs.[2] this compound, with its tertiary alcohol functionality, presents a distinct profile compared to other commonly used chiral azetidines such as (R)-azetidine-2-carboxylic acid. This guide will delve into a comparative analysis of their synthesis, physicochemical properties, and metabolic stability to aid in the selection of the optimal building block for specific drug discovery programs.
Comparison of Physicochemical and Metabolic Properties
The choice of a building block can significantly impact the drug-like properties of a lead compound. The following table summarizes key physicochemical and metabolic stability data for this compound and a common comparator, (R)-azetidine-2-carboxylic acid.
| Property | This compound | (R)-Azetidine-2-carboxylic acid | Reference |
| Molecular Weight | 115.17 g/mol | 101.10 g/mol | [3] |
| Predicted logP | -0.6 | -2.9 | [3] |
| pKa | Not available | ~3.5 (carboxylic acid), ~8.5 (amine) | General chemical knowledge |
| Aqueous Solubility | High (predicted) | 5.0 g/100 mL | [4] |
| Metabolic Stability (in vitro) | Data not available | Can be incorporated into proteins in place of proline | [4][5] |
Note: Experimental data for this compound is limited in publicly available literature. The provided logP is a predicted value. Further experimental evaluation is recommended.
Synthesis and Functionalization
The synthetic accessibility and potential for further derivatization are critical considerations for any building block.
This compound can be conceptualized as being synthesized through the addition of a Grignard reagent to an appropriate N-protected azetidine-2-ester, followed by deprotection. The tertiary alcohol provides a handle for further functionalization, although it is generally less reactive than a primary or secondary alcohol.
(R)-Azetidine-2-carboxylic acid , a naturally occurring amino acid analog, offers a versatile scaffold.[4] The carboxylic acid and the secondary amine functionalities provide two distinct points for modification, allowing for the straightforward incorporation into peptide chains or derivatization through various coupling reactions.
Experimental Protocols
Detailed experimental procedures are essential for the replication and application of synthetic methods.
General Protocol for Microsomal Stability Assay
This protocol outlines a general method for assessing the metabolic stability of a compound using liver microsomes.[6][7][8]
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard solution
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
Prepare the microsomal suspension in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound and liver microsomes at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.
-
Visualizing Experimental Workflows
To illustrate the logical flow of a typical drug discovery process involving these building blocks, the following diagrams are provided.
Caption: A generalized workflow for the utilization of chiral azetidine building blocks in a drug discovery cascade.
Conclusion
The selection between this compound and other chiral azetidine building blocks like (R)-azetidine-2-carboxylic acid depends on the specific goals of the drug design project.
-
This compound offers a less polar, non-acidic scaffold which may be advantageous for brain-penetrant drugs or to avoid acidic functionalities that can sometimes lead to off-target effects. Its tertiary alcohol offers a potential point for hydrogen bonding interactions with a target protein.
-
(R)-Azetidine-2-carboxylic acid provides a more polar and acidic handle, which can be beneficial for targeting proteins where a carboxylic acid is known to be important for binding. Its dual functionality allows for easy incorporation into peptidic structures and straightforward derivatization.
Ultimately, the lack of extensive publicly available experimental data for this compound highlights the need for direct, head-to-head experimental comparisons to fully elucidate its advantages and disadvantages in various drug discovery contexts. Researchers are encouraged to perform their own comparative studies to make the most informed decisions for their specific applications.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Bot Verification [peerscientist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of (R)-2-(azetidin-2-yl)propan-2-ol Derivatives and Analogs as Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-containing compounds as modulators of nicotinic acetylcholine receptors (nAChRs). While specific experimental data for (R)-2-(azetidin-2-yl)propan-2-ol is not extensively available in published literature, this guide leverages comprehensive data from closely related analogs, primarily isoxazolylpyridine ethers with an azetidine moiety, to elucidate key structural determinants for potency and selectivity at nAChR subtypes.
The neuronal nAChRs are a family of ligand-gated ion channels involved in a multitude of physiological processes in the central nervous system. Their dysfunction has been linked to various neurological disorders, making them a significant target for drug discovery. Compounds featuring an azetidine ring have emerged as a promising class of nAChR modulators.
Comparative Analysis of Azetidine Derivatives
The following sections detail the impact of structural modifications on the azetidine ring and its substituents on the binding affinity and functional activity at various nAChR subtypes. The data presented is largely derived from a systematic SAR study on a series of isoxazolylpyridine ethers, which serve as a valuable surrogate for understanding the SAR of this compound derivatives.[1]
Data Presentation
The tables below summarize the binding affinities (Ki) and functional activities (EC50 and IC50) of various azetidine derivatives at different nAChR subtypes.
Table 1: Binding Affinities (Ki, nM) of Azetidine and Pyrrolidine Analogs at Rat nAChR Subtypes [1]
| Compound | R | X | α2β2 | α3β2 | α4β2 | α6β2 | α2β4 | α3β4 | α4β4 |
| 13 | H | CH | 1.1 | 15.4 | 0.6 | 1.1 | >10000 | >10000 | >10000 |
| 18 | H | (CH2)2 | 31.6 | >1000 | 23.1 | 176 | >10000 | >10000 | >10000 |
| 23 | CH3 | (CH2)2 | 1.2 | 11.8 | 0.7 | 1.2 | >10000 | >10000 | >10000 |
Data adapted from a study on isoxazolylpyridine ethers.[1]
Key Findings from Binding Assays:
-
Ring Size: Expansion of the azetidine ring to a pyrrolidine ring (compound 13 vs. 18 ) resulted in a significant decrease in binding potency at β2-containing nAChRs.[1]
-
N-Substitution: N-methylation of the pyrrolidine ring (compound 23 ) restored the high binding affinities observed with the parent azetidine compound (13 ), suggesting that the substituent on the nitrogen atom can compensate for the larger ring size.[1]
-
Selectivity: All three compounds demonstrated high selectivity for β2-containing nAChRs over β4-containing subtypes.
Table 2: Functional Activity (EC50/IC50, nM) of Azetidine and Pyrrolidine Analogs at Human nAChR Subtypes [1]
| Compound | R | X | α4β2 Agonist EC50 | α4β2 Inactivation IC50 | α3β4* Activity | α1β1γδ Activity |
| 13 | H | CH | 43 | 32 | Inactive | Inactive |
| 18 | H | (CH2)2 | >100 | >100 | Inactive | Inactive |
Data adapted from a study on isoxazolylpyridine ethers.[1] *Inactive is defined as EC50 or IC50 > 1000 nM.
Key Findings from Functional Assays:
-
The trend observed in binding affinities was mirrored in the functional data. The azetidine derivative (13 ) was a potent partial agonist at the human α4β2 nAChR, while its pyrrolidine analog (18 ) was significantly less active.[1]
-
None of the tested compounds showed activity at the ganglionic α3β4* or the muscle-type α1β1γδ nAChRs, indicating a desirable selectivity profile for CNS-acting drugs.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assays
This protocol is used to determine the binding affinity of test compounds for different nAChR subtypes.
-
Cell Lines: HEK cells stably expressing specific human or rat nAChR subtypes.
-
Radioligand: [³H]epibatidine is a commonly used radioligand for labeling high-affinity nAChR binding sites.
-
Procedure:
-
Cell membranes are prepared from the transfected HEK cells.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Flux)
This assay measures the functional activity of compounds as agonists or antagonists at nAChRs by detecting changes in intracellular calcium levels.
-
Cell Lines: HEK cells stably expressing the nAChR subtype of interest.
-
Fluorescent Dye: A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is used to monitor changes in intracellular calcium concentration.
-
Procedure:
-
Cells are plated in a multi-well plate (e.g., 96-well or 384-well).
-
The cells are loaded with the calcium-sensitive dye for a specific duration (e.g., 1 hour) at 37°C.
-
After washing to remove excess dye, a baseline fluorescence reading is taken.
-
The test compound (for agonist activity) or a known agonist in the presence of the test compound (for antagonist activity) is added to the wells.
-
Changes in fluorescence are monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis: The increase in fluorescence intensity upon compound addition is used to determine the agonist effect (EC50). For antagonists, the reduction in the response to a known agonist is measured to determine the inhibitory effect (IC50).
Mandatory Visualization
Logical Relationship of SAR Findings
The following diagram illustrates the key structure-activity relationships discussed in this guide.
A diagram illustrating the impact of ring modification on nAChR potency.
Experimental Workflow for nAChR Ligand Characterization
This diagram outlines the typical experimental workflow for characterizing novel nAChR ligands.
A flowchart of the typical in vitro characterization process.
References
A Comparative Guide to the Structural Elucidation of Chiral Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug development, the precise determination of the three-dimensional structure of chiral molecules is paramount. The spatial arrangement of atoms within a molecule, its absolute configuration, dictates its biological activity and pharmacological properties. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural elucidation of chiral compounds, with a focus on derivatives of (R)-2-(azetidin-2-yl)propan-2-ol.
While a specific search for crystallographic data on this compound derivatives did not yield published structures, this guide offers a comprehensive comparison of the primary methods available for such analyses. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate approach for a given research objective.
Comparison of Analytical Techniques for Chiral Structure Determination
The determination of the absolute configuration of a chiral molecule is a critical step in its characterization.[1] X-ray crystallography is considered the gold standard for this purpose, providing unambiguous three-dimensional structural information.[2][3][4] However, other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), offer valuable alternatives, particularly when suitable single crystals for X-ray diffraction cannot be obtained.[2][5]
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by the electron cloud of atoms in a crystalline lattice. The resulting diffraction pattern is used to determine the arrangement of atoms.[6] | High-quality single crystal (typically 50-250 microns).[7] | Unambiguous determination of absolute configuration and detailed 3D molecular structure.[2][6] Provides precise bond lengths and angles. | Crystal growth can be challenging and time-consuming.[3] Not suitable for non-crystalline or amorphous materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. For chiral analysis, diastereomers are formed using a chiral derivatizing agent (CDA), leading to distinguishable NMR spectra.[2][8] | Soluble sample in a suitable deuterated solvent. Requires a chiral derivatizing or solvating agent for enantiomeric distinction.[1] | Provides information about the structure and connectivity of atoms in solution, which is closer to physiological conditions.[9] Can be used for compounds that are difficult to crystallize. | Indirect method for absolute configuration, often relying on comparison to known compounds or complex modeling.[10] The synthesis of diastereomers can be complex. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[2][11] The resulting spectrum is characteristic of the molecule's stereochemistry. | Soluble sample in a transparent solvent. The molecule must contain a chromophore near the stereocenter. | Highly sensitive to changes in molecular conformation.[12] Can be a rapid and high-throughput method for preliminary structural screening.[5] | Provides information on the overall chirality and secondary structure but not a detailed 3D atomic arrangement.[5] Determination of absolute configuration often requires comparison with theoretical calculations or reference spectra.[2] |
Experimental Protocols
Generalized Protocol for Single-Crystal X-ray Diffraction
This protocol outlines the typical workflow for determining the crystal structure of a small organic molecule.
-
Crystal Growth and Selection:
-
Grow single crystals of the target compound. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Under a microscope, select a high-quality single crystal (typically 50-250 microns in size) that is free of defects.[7]
-
-
Crystal Mounting:
-
Mount the selected crystal on a suitable holder, such as a glass fiber or a cryo-loop, using an adhesive or oil.
-
-
Data Collection:
-
Mount the crystal on a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary scan to assess the quality of the crystal and determine the unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for factors such as absorption and crystal decay.
-
Determine the space group of the crystal.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.
-
For chiral molecules, the absolute configuration is typically determined by analyzing anomalous scattering effects, often quantified by the Flack parameter.[13][14]
-
Visualizations
Workflow for Chiral Structure Elucidation
The following diagram illustrates a general workflow for determining the structure of a novel chiral compound, highlighting the interplay between different analytical techniques.
Caption: A flowchart illustrating the decision-making process for chiral structure determination.
This guide provides a foundational understanding of the techniques available for the structural analysis of chiral molecules. The choice of method will ultimately depend on the specific properties of the compound under investigation and the research questions being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. purechemistry.org [purechemistry.org]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. rigaku.com [rigaku.com]
- 7. google.com [google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. The use of X‐ray crystallography to determine absolute configuration [periodicos.capes.gov.br]
- 14. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to the Reactivity of Azetidines and Other Small Ring Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The unique reactivity of small, strained ring heterocycles has positioned them as valuable building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain facilitates a variety of ring-opening reactions, providing access to complex molecular architectures that are often difficult to synthesize through other means. This guide offers an objective comparison of the reactivity of azetidines with other prominent small ring heterocycles, namely aziridines and oxetanes, supported by experimental data and detailed protocols.
At a Glance: Comparative Reactivity
Small ring heterocycles are characterized by significant ring strain, a key driver of their reactivity. This strain is released during ring-opening reactions, providing a strong thermodynamic driving force. The degree of ring strain generally dictates the ease with which the ring can be opened.
| Heterocycle | Ring Strain (kcal/mol) | General Reactivity Trend |
| Aziridine | ~27 | Highest |
| Azetidine | ~25 | Intermediate |
| Oxetane | ~25 | Intermediate |
| Cyclopropane | ~27 | High (for a carbocycle) |
Table 1: Comparison of Ring Strain and General Reactivity.
While azetidines and oxetanes exhibit similar ring strain, the nature of the heteroatom (nitrogen vs. oxygen) significantly influences their reactivity profiles, particularly in terms of nucleophilicity and basicity. Aziridines, with the highest ring strain, are generally the most reactive of the three.
Nucleophilic Ring-Opening: A Quantitative Comparison
Nucleophilic ring-opening is a cornerstone of the synthetic utility of these heterocycles. The reactivity towards nucleophiles is greatly enhanced by activation of the heteroatom, typically through protonation or alkylation to form a positively charged onium ion.
A landmark study directly compared the rates of ring-opening of activated aziridinium and azetidinium ions by a nucleophile, 4-(dimethylamino)pyridine (DMAP). The results starkly illustrate the profound impact of ring size on reactivity.
| Activated Heterocycle | Relative Rate of Ring-Opening |
| Aziridinium ion | ~17,000 |
| Azetidinium ion | 1 |
Table 2: Relative rates of nucleophilic ring-opening of aziridinium and azetidinium ions by DMAP.[1]
This dramatic difference highlights that the three-membered aziridinium ring is approximately 17,000 times more reactive than its four-membered counterpart.[1] This disparity is attributed to the greater relief of ring strain upon opening the aziridinium ion. Despite this lower reactivity, azetidinium ions are still highly valuable synthetic intermediates, offering a balance of stability for handling and sufficient reactivity for a wide range of transformations.[1]
Experimental Protocols
Protocol 1: Comparative Kinetics of Aziridinium and Azetidinium Ion Ring-Opening via NMR Spectroscopy
This protocol outlines a general method for comparing the rates of nucleophilic ring-opening of aziridinium and azetidinium ions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
N-alkylated aziridinium salt (e.g., N,N-dialkylaziridinium tetrafluoroborate)
-
N-alkylated azetidinium salt (e.g., N,N-dialkylazetidinium tetrafluoroborate)
-
Nucleophile (e.g., 4-(dimethylamino)pyridine - DMAP)
-
Anhydrous deuterated solvent (e.g., acetonitrile-d3, nitromethane-d3)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a flame-dried NMR tube under an inert atmosphere (e.g., nitrogen or argon), dissolve a precise amount of the aziridinium or azetidinium salt in the deuterated solvent.
-
Record a preliminary ¹H NMR spectrum to identify characteristic peaks of the starting material.
-
In a separate vial, prepare a stock solution of the nucleophile (DMAP) of known concentration in the same deuterated solvent.
-
-
Kinetic Measurement:
-
Equilibrate the NMR probe to the desired reaction temperature (e.g., 293 K).
-
Inject a precise volume of the nucleophile stock solution into the NMR tube containing the heterocyclic salt.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For the highly reactive aziridinium ion, rapid acquisition techniques may be necessary.
-
Monitor the reaction by observing the decrease in the integral of a characteristic peak of the starting material and the corresponding increase in the integral of a characteristic peak of the product.
-
-
Data Analysis:
-
Integrate the relevant peaks in each spectrum to determine the concentration of the reactant and product at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), this plot should be linear.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.
-
Repeat the experiment for the other heterocyclic salt under identical conditions to allow for a direct comparison of their reactivities.
-
Signaling Pathways and Reaction Mechanisms in Drug Synthesis
The controlled ring-opening of azetidines is a powerful strategy in the synthesis of complex, biologically active molecules. A notable example is the synthesis of Carvedilol, a non-selective beta-blocker used to treat high blood pressure and heart failure.
Synthesis of Carvedilol via Azetidine Ring-Opening
One synthetic route to Carvedilol utilizes the nucleophilic ring-opening of a protected azetidin-3-ol derivative. The following diagram illustrates a key transformation in this multi-step synthesis.
Caption: Key ring-opening step in a synthetic route to Carvedilol.
In this sequence, a Lewis acid activates the azetidine ring of 1-benzhydrylazetidin-3-ol, making it more susceptible to nucleophilic attack. The hydroxyl group of 4-hydroxycarbazole then acts as the nucleophile, opening the azetidine ring to form a key intermediate. Subsequent deprotection and alkylation steps lead to the final Carvedilol molecule.
Electrophilic Ring Opening
While less common than nucleophilic ring-opening, electrophilic activation and subsequent ring-opening of small heterocycles provide alternative synthetic pathways. This often requires the use of metal promoters to facilitate the reaction. For azetidines and aziridines, this can involve the formation of an intermediate metal complex that weakens the C-N bonds, making them susceptible to cleavage.
Logical Workflow for Reactivity Comparison
The process of comparing the reactivity of these heterocycles can be summarized in the following workflow:
Caption: Workflow for the comparative analysis of heterocycle reactivity.
Conclusion
The reactivity of azetidines represents a synthetically useful middle ground between the highly reactive aziridines and less strained, larger ring systems. While significantly more stable than their three-membered counterparts, azetidines can be readily activated to undergo a variety of synthetically valuable ring-opening transformations. The choice of heterocycle—azetidine, aziridine, or oxetane—ultimately depends on the desired reactivity profile and the specific synthetic target. Understanding their comparative reactivity, supported by quantitative data, is crucial for researchers and drug development professionals in designing efficient and innovative synthetic routes to novel chemical entities.
References
A Comparative Guide to the Synthesis of Chiral Azetidines: An Evaluation of New and Existing Methodologies
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral azetidines remains a critical challenge in medicinal chemistry. These strained four-membered nitrogenous heterocycles are valuable building blocks in the development of novel therapeutics. This guide provides an objective comparison of emerging synthetic methods for chiral azetidines against established protocols, supported by experimental data to inform methodological choices in drug discovery and development.
This analysis focuses on key performance indicators, including chemical yield, stereoselectivity (enantiomeric and diastereomeric excess), substrate scope, and reaction conditions. Detailed experimental protocols for representative methods are provided to facilitate their implementation.
At a Glance: Performance Comparison of Synthetic Methods
The following table summarizes the quantitative performance of various contemporary methods for the synthesis of chiral azetidines. This data is intended to provide a comparative overview to guide the selection of a synthetic route based on specific target requirements.
| Synthetic Method | Chiral Source | Typical Yield (%) | Typical Stereoselectivity (ee/dr) | Key Advantages | Key Limitations |
| New Methods | |||||
| 1. tert-Butanesulfinamide (Ellman's Auxiliary) | Chiral Auxiliary | 33-92% (cyclization step) | 85:15 to >95:5 dr | Broad substrate scope (aryl, alkyl, vinyl), scalable, commercially available chiral auxiliary.[1] | Multi-step process, requires stoichiometric chiral auxiliary. |
| 2. Organocatalysis | Chiral Catalyst | 22-32% (overall) | 84-92% ee | Metal-free, direct use of simple aldehydes.[2] | Moderate overall yields, may require catalyst optimization. |
| 3. Copper-Catalyzed Photoredox Cyclization | Chiral Ligand/Catalyst | Good (not specified) | Not specified | Utilizes visible light, proceeds via a radical pathway.[3] | Stereoselectivity not detailed in the provided abstract. |
| 4. Visible-Light-Mediated [2+2] Photocycloaddition | Chiral Sensitizer/Catalyst | Good (not specified) | Not specified | Atom-economical, utilizes visible light.[4][5][6][7][8] | Can require specialized photochemical equipment. |
| Existing Methods | |||||
| 5. Intramolecular Cyclization (of γ-amino alcohols/halides) | Chiral Pool/Substrate | High (e.g., 81%) | High (substrate dependent) | Well-established, reliable for specific substrates. | Often requires pre-functionalized chiral precursors. |
| 6. Palladium-Catalyzed C-H Amination | Chiral Ligand/Substrate | Good (not specified) | High (diastereoselective) | Direct functionalization of C-H bonds.[9] | Can require specific directing groups and expensive catalysts. |
| 7. Copper-Catalyzed Boryl Allylation of Azetines | Chiral Ligand | High (e.g., up to 99%) | High (up to >99% ee, >20:1 dr) | Excellent stereocontrol, introduces versatile functional groups.[10] | Requires synthesis of azetine precursors. |
Visualizing the Synthetic Pathways
To better understand the workflow and logic of these synthetic strategies, the following diagrams illustrate a generalized experimental workflow and the relationships between different synthetic approaches.
Detailed Experimental Protocols
Synthesis of C2-Substituted Azetidines using (R)-tert-Butanesulfinamide
This method provides a scalable, three-step approach to a variety of C2-substituted azetidines with high diastereoselectivity.[11][12] The key steps involve the condensation of 3-chloropropanal with (R)-tert-butanesulfinamide, diastereoselective Grignard addition, and subsequent intramolecular cyclization.
Step 1: Synthesis of (R)-N-(3-chloropropylidene)-tert-butanesulfinamide
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in a suitable solvent (e.g., CH2Cl2), add anhydrous CuSO4 (1.5 eq).
-
Add 3-chloropropanal (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to afford the crude sulfinimine, which is used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude (R)-N-(3-chloropropylidene)-tert-butanesulfinamide in an anhydrous solvent (e.g., THF or Et2O).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) dropwise to the cooled solution.
-
Stir the reaction at -78 °C for 3-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 3: Intramolecular Cyclization to form the Azetidine Ring
-
Dissolve the purified chlorosulfinamide from the previous step in a suitable solvent (e.g., THF).
-
Add a base (e.g., NaH or KHMDS, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired N-tert-butanesulfinyl-2-substituted azetidine. Diastereomers can often be separated at this stage.
Step 4: Deprotection (Optional)
-
Dissolve the N-tert-butanesulfinyl azetidine in a suitable solvent (e.g., methanol).
-
Add a solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane) and stir at room temperature until the deprotection is complete.
-
Concentrate the reaction mixture to afford the azetidine hydrochloride salt.
Organocatalytic Enantioselective Synthesis of 2-Alkyl Azetidines
This method utilizes a chiral organocatalyst to achieve the enantioselective synthesis of C2-functionalized azetidines from simple aldehydes.[2]
Step 1: Enantioselective α-Chlorination of Aldehydes
-
In a reaction vessel, combine the desired aldehyde (1.0 eq) and a suitable chiral organocatalyst (e.g., a proline-derived catalyst, 10-20 mol%) in a solvent such as CH2Cl2.
-
Add a chlorinating agent (e.g., N-chlorosuccinimide, NCS, 1.2 eq).
-
Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) until the starting material is consumed.
Step 2: Reductive Amination and Cyclization
-
To the crude α-chloro aldehyde solution, add a primary amine (e.g., benzylamine, 1.5 eq) and a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion of the reductive amination, a base (e.g., K2CO3 or Et3N) is added to facilitate the intramolecular SN2 cyclization to the azetidine.
-
The reaction is then worked up by quenching with water, followed by extraction, drying, and concentration.
-
The final product is purified by column chromatography.
Copper-Catalyzed Enantioselective Boryl Allylation of Azetines
This method provides access to highly functionalized and enantioenriched 2,3-disubstituted azetidines through a copper-catalyzed three-component reaction.[10]
-
To an oven-dried reaction tube under an inert atmosphere, add CuBr (10 mol%), a chiral bisphosphine ligand (e.g., (S,S)-L1, 12 mol%), and bis(pinacolato)diboron (B2pin2, 1.5 eq).
-
Add a solution of the 2-substituted azetine (1.0 eq) in a dry solvent (e.g., 1,4-dioxane).
-
Add the allyl phosphate (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to yield the desired chiral 2,3-disubstituted azetidine.
Conclusion
The synthesis of chiral azetidines has seen significant advancements, with new methods offering distinct advantages in terms of substrate scope, scalability, and stereocontrol. The use of tert-butanesulfinamide as a chiral auxiliary provides a robust and versatile route to a wide array of C2-substituted azetidines.[1] Organocatalytic approaches present a metal-free alternative for the synthesis of enantioenriched azetidines directly from simple starting materials.[2] Furthermore, transition-metal catalysis, including copper- and palladium-based systems, continues to evolve, enabling novel transformations such as C-H activation and highly stereoselective multi-component reactions.[9][10] The choice of synthetic method will ultimately depend on the specific target molecule, desired stereochemistry, and available resources. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient and stereoselective construction of these valuable heterocyclic motifs.
References
- 1. General, efficient, and stereoselective method of synthesizing biologically relevant chiral C2-substituted azetidines - American Chemical Society [acs.digitellinc.com]
- 2. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions - American Chemical Society [acs.digitellinc.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Safety Operating Guide
(R)-2-(Azetidin-2-yl)propan-2-ol proper disposal procedures
Proper handling and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. The following guide provides detailed procedures for the safe disposal of (R)-2-(Azetidin-2-yl)propan-2-ol, a heterocyclic compound that requires careful management as hazardous waste.
Hazard Assessment
-
Azetidine is classified as a highly flammable liquid that causes severe skin burns and eye damage.[1][2] It is also a strong base with a potent ammonia-like odor.[1]
-
2-Propanol is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[3][4][5][6]
Consequently, this compound should be treated as a flammable, corrosive, and potentially toxic chemical waste .
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for the parent compounds, which informs the handling and disposal protocols for this compound.
| Hazard Classification | Azetidine | 2-Propanol (Isopropanol) |
| GHS Pictograms | 🔥 (Flammable)[1] corrosive (Corrosive)[1] | 🔥 (Flammable)[4][5] ⚠ (Irritant) |
| GHS Signal Word | Danger[1] | Danger[4][6] |
| Hazard Statements | H225: Highly flammable liquid and vapor[1] H314: Causes severe skin burns and eye damage[1] | H225: Highly flammable liquid and vapour[3][4][5] H319: Causes serious eye irritation[3][4][5] H336: May cause drowsiness or dizziness[3][4][5] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[2][7] | P501: Dispose of contents/container to an approved waste disposal plant.[3][5][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE)
-
Before handling the chemical waste, ensure you are wearing appropriate PPE.
-
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield to protect against splashes.
-
A flame-resistant lab coat.
-
-
All handling of the waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[2]
2. Waste Collection
-
Designate a specific, compatible container for the collection of this compound waste.
-
The container must be made of a material that will not react with the chemical and must have a tight-fitting, secure lid.[8] A good practice is to reuse the original chemical container after it has been emptied.[8]
-
Do not mix this waste with other chemical waste streams, particularly acidic compounds, to prevent hazardous reactions.[7] Keep chlorinated and non-chlorinated solvent wastes separate.[9]
3. Labeling
-
Clearly label the waste container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Clear indication of the hazards: "Flammable" and "Corrosive"
-
The date when waste was first added to the container.
-
-
Accurate labeling is crucial for safe handling, segregation, and disposal by waste management professionals.[8]
4. Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool location.[3][7]
-
The storage area must be away from heat, sparks, open flames, and any other sources of ignition.[3][7][10]
-
Store the container in a secondary containment bin within a designated flammable liquid storage cabinet.[10]
-
Ensure the container is stored locked up and protected from direct sunlight.[2][3][7]
5. Disposal
-
This chemical waste must not be disposed of down the drain or in the general trash.[8][11]
-
Disposal must be handled by a licensed hazardous waste management company.[10]
-
Contact your institution’s Environmental Health and Safety (EHS/DEHS) department to schedule a pickup for the hazardous waste.[8] Follow all institutional guidelines for waste manifest and pickup procedures.
6. Spill Management
-
Minor Spills:
-
Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, sand, or a chemical sorbent.[7][10]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][7]
-
Clean the spill area with a suitable solvent, followed by soap and water.[10]
-
Major Spills:
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS/DEHS emergency line immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. library.e.abb.com [library.e.abb.com]
- 5. chemos.de [chemos.de]
- 6. geneseo.edu [geneseo.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. louisville.edu [louisville.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. renishaw.com [renishaw.com]
- 11. chemos.de [chemos.de]
Essential Safety and Operational Guide for Handling (R)-2-(Azetidin-2-yl)propan-2-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-(Azetidin-2-yl)propan-2-ol. The following procedures are based on the hazardous properties of structurally similar compounds, including azetidine and propan-2-ol, in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Must be worn at all times to protect against splashes.[1][2] A face shield should be used when there is a risk of explosion or significant splashing.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option, offering good protection against a range of chemicals.[1][3] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of potentially harmful vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[4]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the required Personal Protective Equipment as detailed in the table above.
-
-
Handling :
-
Conduct all manipulations of the compound within the fume hood to control vapor exposure.[1]
-
Use non-sparking tools and equipment, as the compound may be flammable.[4][5][6]
-
Ground all equipment to prevent the buildup of static electricity.[4][5]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1][5]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated, labeled, and sealed hazardous waste container.
-
-
Disposal Method :
-
Dispose of the chemical waste through an authorized hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in general waste.
-
-
Spill Response :
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
